Technical Documentation Center

5-(4-Methoxy-benzyl)-thiazol-2-ylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(4-Methoxy-benzyl)-thiazol-2-ylamine
  • CAS: 299953-06-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-(4-Methoxy-benzyl)-thiazol-2-ylamine: Structure, Properties, and Synthesis

For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the heterocyclic compound 5-(4-Methoxy-benzyl)-thiazol-2-ylamine.

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the heterocyclic compound 5-(4-Methoxy-benzyl)-thiazol-2-ylamine. The content herein is structured to deliver not just data, but also the underlying scientific rationale for experimental design and interpretation, reflecting a commitment to expertise, authoritativeness, and trustworthiness.

Introduction and Strategic Importance

5-(4-Methoxy-benzyl)-thiazol-2-ylamine belongs to the 2-aminothiazole class of compounds, a scaffold of significant interest in medicinal chemistry.[1][2] The thiazole ring is a key structural motif found in numerous biologically active molecules and approved pharmaceutical agents.[1][3] The introduction of a 4-methoxybenzyl group at the C5 position and an amino group at the C2 position creates a molecule with a specific stereoelectronic profile that can influence its interaction with biological targets. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[4][5] The strategic importance of this particular derivative lies in the potential for the methoxybenzyl moiety to engage in specific binding interactions, such as hydrogen bonding and hydrophobic interactions, within target proteins, while the 2-amino group provides a key site for further chemical modification or direct interaction with biological systems.

Chemical Structure and Physicochemical Properties

The structural and electronic characteristics of 5-(4-Methoxy-benzyl)-thiazol-2-ylamine dictate its chemical behavior and potential biological activity.

Molecular Structure

The core of the molecule is a five-membered thiazole ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This aromatic ring is substituted at two key positions:

  • C2 Position: An amino (-NH2) group is attached, rendering the compound a 2-aminothiazole. This group is a key site for hydrogen bonding and can act as a nucleophile or a base.

  • C5 Position: A benzyl group, which is further substituted with a methoxy (-OCH3) group at the para-position of the phenyl ring, is linked via a methylene bridge.

Caption: Chemical structure of 5-(4-Methoxy-benzyl)-thiazol-2-ylamine.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C11H12N2OSBased on atom count.
Molecular Weight 220.29 g/mol Sum of atomic weights.
Melting Point Solid at room temperature2-aminothiazole is a solid with a melting point of 91-93 °C. The larger, more rigid structure of the target molecule suggests a higher melting point.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Limited solubility in water.The 2-aminothiazole core imparts some polarity and allows for hydrogen bonding.[6][7] However, the bulky, hydrophobic methoxybenzyl group is expected to decrease aqueous solubility compared to the parent 2-aminothiazole.[8] Solubility in acidic aqueous solutions is likely enhanced due to protonation of the amino group.[6]
pKa Estimated around 5-6The amino group on the thiazole ring is basic. The exact pKa will be influenced by the electron-withdrawing nature of the thiazole ring.
LogP Estimated between 2.5 and 3.5The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The presence of the methoxybenzyl group significantly increases the lipophilicity compared to 2-aminothiazole.

Synthesis and Characterization

The synthesis of 5-(4-Methoxy-benzyl)-thiazol-2-ylamine can be approached through established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis.[9][10][11]

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a versatile and high-yielding method for constructing the thiazole ring from an α-haloketone and a thioamide.[9][10]

Sources

Exploratory

Technical Guide: Biological Activity & Therapeutic Potential of 5-(4-Methoxy-benzyl)-thiazol-2-ylamine Derivatives

This technical guide provides a comprehensive analysis of the 5-(4-Methoxy-benzyl)-thiazol-2-ylamine scaffold, a "privileged structure" in medicinal chemistry known for its versatility in targeting oncogenic and inflamma...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the 5-(4-Methoxy-benzyl)-thiazol-2-ylamine scaffold, a "privileged structure" in medicinal chemistry known for its versatility in targeting oncogenic and inflammatory pathways.

Part 1: The Pharmacophore & Structural Logic

The "Privileged Scaffold" Concept

In drug discovery, the 2-aminothiazole core is classified as a privileged scaffold—a molecular framework capable of providing ligands for diverse biological targets. When substituted at the C-5 position with a 4-methoxy-benzyl moiety, the physicochemical profile shifts significantly, enhancing lipophilicity and enabling specific hydrophobic interactions within enzyme active sites.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of this derivative hinges on three structural pillars:

Structural DomainChemical FeatureBiological Function
2-Amino Group H-bond Donor/AcceptorCritical for anchoring the molecule in the ATP-binding pocket of kinases (e.g., CDKs, VEGFR) or the catalytic site of enzymes like 5-LOX.
Thiazole Ring Aromatic HeterocycleActs as a bioisostere of the phenol ring; participates in

stacking interactions with aromatic residues (Phe, Tyr, Trp) in target proteins.
4-Methoxy-benzyl Lipophilic TailThe "benzyl" linker provides rotational flexibility, allowing the "methoxy" head to access deep hydrophobic pockets. The methoxy group specifically mimics the pharmacophore of Combretastatin A-4 , suggesting tubulin-binding potential.

Part 2: Mechanisms of Action (MOA)

The 5-(4-Methoxy-benzyl)-thiazol-2-ylamine derivatives operate primarily through two distinct mechanisms, depending on the specific substitution pattern on the exocyclic amine.

Primary Mechanism: Microtubule Destabilization (Anticancer)

Structural similarity to Colchicine and Combretastatin A-4 allows these derivatives to bind to the colchicine-binding site of


-tubulin.
  • Action: The 4-methoxybenzyl group occupies the hydrophobic pocket usually filled by the trimethoxyphenyl ring of colchicine.

  • Result: Inhibition of tubulin polymerization

    
     Disruption of mitotic spindle formation 
    
    
    
    Cell cycle arrest at G2/M phase
    
    
    Apoptosis.
Secondary Mechanism: 5-Lipoxygenase (5-LOX) Inhibition (Anti-inflammatory)

The 2-aminothiazole core acts as a reductive trap for the non-heme iron in the active site of 5-LOX.

  • Action: Direct chelation or redox interference with the Fe

    
    /Fe
    
    
    
    catalytic cycle.
  • Result: Reduced biosynthesis of Leukotrienes (LTB4)

    
     Suppression of inflammatory signaling.
    
Visualizing the Signaling Cascade

The following diagram illustrates the downstream effects of the molecule's primary anticancer mechanism.

MOA_Pathway Drug 5-(4-Methoxy-benzyl) -thiazol-2-ylamine Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Triggers Bcl2 Bcl-2 (Phosphorylation) G2M->Bcl2 Modulates Caspase Caspase-3/9 Activation Bcl2->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Induces

Caption: Signal transduction pathway showing the cascade from tubulin binding to apoptotic cell death.

Part 3: Experimental Protocols

To validate the biological activity of these derivatives, the following expert-level protocols are recommended. These are designed to be self-validating systems with built-in controls.

Synthesis of the Core Scaffold

Objective: Synthesize 5-(4-methoxybenzyl)thiazol-2-amine via a modified Hantzsch condensation.

Reagents:

  • 3-(4-Methoxyphenyl)propanal (Starting material)

  • Bromine (

    
    ) or Phenyltrimethylammonium tribromide (PTAB)
    
  • Thiourea[1][2][3][4][5][6][7][8]

  • Ethanol (anhydrous)

Workflow:

  • 
    -Bromination:  Dissolve 3-(4-methoxyphenyl)propanal (10 mmol) in dioxane/ether. Add PTAB (10 mmol) dropwise at 0°C. Stir for 2 hours to generate 2-bromo-3-(4-methoxyphenyl)propanal . Note: This intermediate is unstable; proceed immediately.
    
  • Cyclization: Dissolve Thiourea (12 mmol) in anhydrous ethanol (20 mL). Add the freshly prepared

    
    -bromoaldehyde solution dropwise.
    
  • Reflux: Heat the mixture to reflux (78°C) for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Workup: Evaporate solvent. Neutralize the hydrobromide salt with

    
     solution.
    
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Synthesis_Flow Step1 Precursor: 3-(4-Methoxyphenyl) propanal Step2 Bromination: (PTAB, 0°C) Step1->Step2 Step3 Intermediate: 2-Bromo-3-aryl propanal Step2->Step3 Step4 Cyclization: + Thiourea (Reflux, EtOH) Step3->Step4 Step5 Product: 5-(4-Methoxy-benzyl) -thiazol-2-amine Step4->Step5

Caption: Step-by-step synthetic route for the 5-substituted thiazole scaffold.

In Vitro Tubulin Polymerization Assay

Rationale: This assay confirms if the compound acts directly on the microtubule machinery rather than general cytotoxicity.

Protocol:

  • Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.). Keep all reagents on ice.

  • Incubation: Mix porcine brain tubulin (>99% pure, 2 mg/mL) in PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM

    
    , pH 6.9) containing 1 mM GTP.
    
  • Treatment: Add test compound (10

    
    M), Paclitaxel (Stabilizer control), and Vinblastine (Destabilizer control).
    
  • Measurement: Transfer to a pre-warmed (37°C) 96-well plate. Measure fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes.

  • Data Analysis: Plot fluorescence vs. time.

    • Interpretation: A decrease in

      
       (rate) and steady-state fluorescence compared to vehicle indicates inhibition of polymerization .
      
Cell Viability Assay (MTT)

Rationale: Determine the


 against specific cancer lines (e.g., MCF-7, HepG2).

Protocol:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Dosing: Treat with serial dilutions of the derivative (0.1 - 100

    
    M) for 48h.
    
  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Part 4: Future Outlook & Optimization

To enhance the potency of this scaffold, future medicinal chemistry efforts should focus on:

  • N-Acylation: Converting the free amine to an amide (e.g., using 3,4,5-trimethoxybenzoyl chloride) often increases cytotoxicity by 10-100 fold due to better mimicry of the Colchicine structure.

  • Rigidification: Introducing a double bond in the linker (forming a styryl-thiazole) restricts conformation, potentially increasing binding affinity to the rigid tubulin pocket.

References

  • Anticancer Activity of Thiazole Derivatives: Title: Synthesis and anticancer evaluation of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives. Source: Der Pharma Chemica URL:[Link]

  • 5-LOX Inhibition by Aminothiazoles: Title: Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors.[9] Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • General Pharmacology of 2-Aminothiazoles: Title: Biological and medicinal significance of 2-aminothiazoles.[5][10] Source: Scholars Research Library URL:[Link]

  • Thiazole-based Cholinesterase Inhibitors: Title: The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors. Source: Comptes Rendus Chimie URL:[Link]

  • Chemical Data & Properties: Title: 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine (Related Scaffold Reference). Source: PubChem URL:[Link]

Sources

Foundational

Unlocking the Therapeutic Potential of Thiazol-2-ylamine Scaffolds in Drug Discovery

Executive Summary: The Privileged 2-Aminothiazole Pharmacophore The thiazol-2-ylamine (2-aminothiazole or 2-AT) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry[1]. Its planar geometry, comb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged 2-Aminothiazole Pharmacophore

The thiazol-2-ylamine (2-aminothiazole or 2-AT) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry[1]. Its planar geometry, combined with the presence of both hydrogen bond donors (the exocyclic amine) and acceptors (the endocyclic nitrogen), allows it to engage in diverse pi-stacking and electrostatic interactions within protein binding pockets[2]. This structural versatility has led to its successful incorporation into several FDA-approved oncology drugs, including the dual Src/Abl kinase inhibitor dasatinib and the PI3K inhibitor alpelisib[1].

As a Senior Application Scientist, I have observed that while the 2-AT scaffold offers immense potential for hit-to-lead optimization, it requires rigorous mechanistic validation to avoid off-target liabilities. This whitepaper outlines the therapeutic mechanisms, quantitative efficacy, and self-validating experimental workflows necessary to successfully leverage 2-AT derivatives in drug discovery.

Mechanistic Paradigms: Kinase Inhibition and Beyond

When evaluating the target engagement mechanisms of 2-AT derivatives, they predominantly operate via two distinct structural modalities:

  • ATP-Competitive Inhibition: The 2-AT core frequently mimics the adenine ring of ATP. For instance, BMS-387032, a potent cyclin-dependent kinase 2 (CDK2) inhibitor, utilizes the 2-AT scaffold to anchor deeply into the hinge region of the kinase. This effectively blocks ATP binding, halting phosphorylation cascades and arresting the cell cycle at the G1/S phase[3].

  • Allosteric Modulation: Recent structural biology advancements have demonstrated that 2-AT derivatives can also function as non-ATP-competitive allosteric modulators. In the case of Protein Kinase CK2, specific 2-AT compounds bind to a cryptic, druggable pocket at the interface of the αC helix and the flexible glycine-rich loop. This interaction locks the enzyme in an inactive conformation, inducing apoptosis without competing with high intracellular ATP concentrations[4].

G A 2-Aminothiazole (2-AT) Scaffold B ATP-Competitive Inhibition (e.g., CDK2 / BMS-387032) A->B Binds Active Site C Allosteric Modulation (e.g., CK2α / Compound 27) A->C Binds αC Helix Interface D Cell Cycle Arrest (G1/S Phase Blockade) B->D Inhibits Phosphorylation E Apoptosis Induction (STAT3 Pathway Inhibition) C->E Conformational Lock

Caption: Dual mechanistic pathways of 2-AT scaffolds in kinase inhibition.

Quantitative Efficacy: Anticancer and Antimicrobial Profiles

Beyond oncology, the 2-AT scaffold exhibits profound antimicrobial properties, particularly against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA)[5]. The table below synthesizes quantitative efficacy data across both therapeutic domains, highlighting the broad-spectrum utility of the scaffold.

Compound / DerivativeTarget / OrganismPotency (IC50 / MIC)Mechanism of Action
BMS-387032 CDK2 / Cyclin EIC50 = 48 nMATP-competitive inhibition[3]
Compound 27 Protein Kinase CK2αIC50 = 0.6 µMAllosteric modulation (αC helix)[6]
Compound 21 Staphylococcus aureus (MRSA)MIC = 2 - 4 µg/mLDisruption of bacterial cell wall synthesis[5]
Piperazinyl-2-AT (121d) Escherichia coliMIC = 8 µg/mLEfflux pump circumvention[7]

Navigating the Promiscuity Challenge: The PrAT Phenomenon

While the 2-AT scaffold is highly versatile, it presents a significant challenge in Fragment-Based Drug Discovery (FBDD). The scaffold is notorious for acting as a "frequent hitter," leading to the classification of Promiscuous 2-Aminothiazoles (PrATs) [2]. Because the low-molecular-weight 2-AT fragment can non-specifically intercalate into various hydrophobic pockets, it often generates false positives in high-throughput biophysical screens[2].

Strategic Causality: To counteract this, hit triage must incorporate orthogonal validation. If a 2-AT fragment shows binding in a primary thermal shift assay, it must be cross-validated using Surface Plasmon Resonance (SPR) or X-ray crystallography to confirm a specific, dose-dependent binding pose rather than non-specific, detergent-sensitive aggregation.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological validation of 2-AT derivatives. These workflows are designed as self-validating systems to prevent false positives.

Workflow S1 Hantzsch Synthesis (α-haloketone + thiourea) S2 High-Throughput Screening (HTS / FBDD) S1->S2 Library Generation S3 Hit Triage (Filter PrATs / PAINS) S2->S3 Identify Binders S4 Hit-to-Lead Optimization (SAR & Docking) S3->S4 Select Specific Hits S5 In Vitro / In Vivo Profiling (ADMET & Efficacy) S4->S5 Lead Candidate

Caption: Step-by-step drug discovery workflow for 2-aminothiazole derivatives.

Protocol 1: Hantzsch Synthesis of 2-Aminothiazole Libraries

Causality: The Hantzsch synthesis is the gold standard for 2-AT generation due to its high atom economy and modularity. By reacting various α-haloketones with substituted thioureas, researchers can rapidly generate diverse libraries for Structure-Activity Relationship (SAR) profiling[1].

  • Reagent Preparation: Dissolve equimolar amounts (1.0 mmol) of an α-haloketone and a thiourea derivative in 10 mL of absolute ethanol.

  • Reaction Execution: Reflux the mixture at 80°C for 2-4 hours. Causality for solvent choice: Ethanol facilitates the initial nucleophilic attack of the thiourea sulfur on the α-carbon of the haloketone, while allowing the subsequent cyclization and dehydration steps to proceed smoothly without side reactions.

  • Isolation: Cool the reaction to room temperature, neutralize with 10% aqueous K₂CO₃, and filter the resulting precipitate.

  • Validation: Confirm purity via LC-MS and ¹H-NMR. Self-Validation Step: The disappearance of the α-haloketone proton signal and the emergence of the characteristic thiazole C5-proton singlet (~7.0-7.5 ppm) in NMR serves as an internal, definitive control for successful cyclization.

Protocol 2: Self-Validating Luminescent Kinase Inhibition Assay

Causality: To evaluate the IC50 of synthesized 2-ATs against targets like CK2 or CDK2, a luminescence-based ATP depletion assay is preferred over fluorescence. 2-AT derivatives often exhibit intrinsic auto-fluorescence, which confounds standard fluorometric readouts. Luminescence bypasses this artifact entirely.

  • Assay Assembly: In a 384-well microtiter plate, combine 10 nM recombinant kinase, 10 µM specific peptide substrate, and the 2-AT test compound (serial dilutions from 100 µM to 1 nM) in a standard kinase buffer.

  • Reaction Initiation: Add 1 µM ATP to initiate the reaction. Incubate at 25°C for 60 minutes.

  • Detection: Add an equal volume of Kinase-Glo® reagent (luciferase/luciferin). Incubate for 10 minutes in the dark.

  • Readout & Self-Validation: Measure luminescence. Causality of readout: Luminescence is directly proportional to the residual ATP. A highly active inhibitor prevents ATP consumption by the kinase, resulting in a high luminescent signal. Self-Validation Step: Every plate must include a "No Enzyme" control (establishing the 100% ATP baseline) and a "Vehicle (DMSO)" control (establishing maximum ATP depletion). Finally, an orthogonal Western blot assessing the phosphorylation status of the downstream target in cell lysates must be run for the top 3 lead compounds to confirm intracellular target engagement.

Conclusion

The thiazol-2-ylamine scaffold remains a cornerstone of modern drug discovery. By understanding its dual capacity for ATP-competitive and allosteric kinase inhibition, and by rigorously triaging its promiscuous tendencies in early screening, medicinal chemists can harness this privileged structure to develop potent, highly selective therapeutics for oncology and infectious diseases.

References

  • Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: Medicinal Chemistry Research (2021) URL: [Link]

  • Title: N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. BMS-387032, a Highly Efficacious and Selective Antitumor Agent Source: Journal of Medicinal Chemistry (2004) URL: [Link]

  • Title: 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site Source: Journal of Medicinal Chemistry (2019) URL: [Link]

  • Title: Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold Source: Journal of Medicinal Chemistry (2015) URL: [Link]

  • Title: Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA Source: Bioorganic & Medicinal Chemistry Letters (2012) URL: [Link]

Sources

Exploratory

Toxicology and Safety Profile of Thiazol-2-ylamine Compounds: A Technical Guide for Drug Development

Executive Summary The thiazol-2-ylamine (2-aminothiazole) scaffold is a foundational element in medicinal chemistry, embedded in numerous clinically approved drugs ranging from non-steroidal anti-inflammatory drugs (NSAI...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazol-2-ylamine (2-aminothiazole) scaffold is a foundational element in medicinal chemistry, embedded in numerous clinically approved drugs ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to advanced kinase inhibitors[1]. However, this moiety exhibits a complex duality: while its hydrogen-bonding capacity and electron-rich core make it a "privileged scaffold" for target engagement, it is frequently flagged as a toxicophore and a Pan-Assay Interference Compound (PAINS) during high-throughput screening[1],[2].

This whitepaper provides an in-depth technical analysis of the 2-aminothiazole safety profile. By examining the quantum chemical mechanics of its bioactivation, comparative toxicological paradigms, and self-validating experimental workflows, this guide equips drug development professionals with the methodologies required to de-risk this structural alert.

Mechanistic Toxicology: Cytochrome P450 Bioactivation

The primary driver of 2-aminothiazole-induced idiosyncratic adverse drug reactions (IADRs), such as hepatotoxicity, is its susceptibility to metabolic activation by Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C9)[3].

Unlike inert aromatic rings, the electron-donating nature of the C2-amino group enriches the electron density of the thiazole core, rendering it highly susceptible to oxidative attack. Quantum chemical Density Functional Theory (DFT) studies reveal that bioactivation proceeds via multiple competitive pathways: epoxidation, S-oxidation, N-oxidation, and oxaziridine formation[4].

The Causality of Pathway Preference: Epoxidation at the C4-C5 double bond is both thermodynamically and kinetically favored. The presence of the 2-amino group specifically lowers the epoxidation activation barrier by approximately 2.5 kcal/mol compared to an unsubstituted thiazole[3]. The resulting transient epoxides rapidly convert into highly electrophilic reactive metabolites (RMs). If unmitigated, these RMs covalently bind to nucleophilic residues (e.g., serine, threonine, cysteine) on cellular proteins, leading to mechanism-based inhibition (MBI) of CYPs or immune-mediated hepatotoxicity[5].

MetabolicPathway Parent 2-Aminothiazole (Parent Scaffold) CYP CYP450 Oxidation (CYP3A4 / CYP2C9) Parent->CYP Epoxide C4-C5 Epoxide Ea = 13.63 kcal/mol CYP->Epoxide Primary Pathway SOxide S-Oxide Ea = 14.56 kcal/mol CYP->SOxide NOxide N-Oxide Ea = 17.90 kcal/mol CYP->NOxide RM Electrophilic Reactive Metabolites (RMs) Epoxide->RM SOxide->RM Tox Covalent Protein Binding (Hepatotoxicity / ADRs) RM->Tox Unmitigated Detox GSH Conjugation (Detoxification) RM->Detox Trapped

Fig 1: CYP450 bioactivation of 2-aminothiazole into reactive metabolites and toxicity.

Comparative Safety Profiles: The Sudoxicam vs. Meloxicam Paradigm

The toxicological impact of the 2-aminothiazole core is highly dependent on its substitution pattern. A classic paradigm in rational drug design is the comparison between the NSAIDs sudoxicam and meloxicam[6].

  • Sudoxicam: Features an unsubstituted C4-C5 bond on its 2-aminothiazole ring. In vivo, it undergoes rapid CYP-mediated epoxidation followed by thiazole ring scission, yielding highly toxic thiohydantoic acid and thiourea derivatives. This resulted in severe hepatotoxicity during clinical trials[6].

  • Meloxicam: Contains a strategically placed methyl group at the C5 position.

Causality of Mitigation: The C5-methyl group introduces steric hindrance and alters the local electronic distribution, effectively blocking the C4-C5 epoxidation pathway. Consequently, meloxicam's metabolism is safely shunted toward the oxidation of the methyl group itself, yielding non-toxic metabolites and securing its status as a safe, widely used therapeutic[6].

Quantitative Safety and Thermodynamic Data

To rationally design around the 2-aminothiazole toxicophore, medicinal chemists must understand the energetic thresholds of its metabolic pathways. Table 1 summarizes the quantum chemical activation energies for CYP-mediated oxidation[3],[7].

Metabolic PathwayActivation Energy (Ea)Thermodynamic Stability (ΔG)Toxicological Consequence
C4-C5 Epoxidation 13.63 kcal/molHighly Exergonic (-24.01 kcal/mol)Primary source of electrophilic RMs; high covalent binding risk
S-Oxidation 14.56 kcal/molModerately ExergonicFormation of reactive sulfoxides
N-Oxidation 17.90 kcal/molEndergonic / Less StableMinor pathway; lower toxicity risk
Oxaziridine Formation 20.20 kcal/molHighly Unstable (+13.75 kcal/mol)Negligible contribution to in vivo toxicity

Self-Validating Experimental Protocols for Safety Profiling

To ensure absolute trustworthiness in safety profiling, drug development programs must employ self-validating experimental systems. The following protocol is the industry standard for de-risking 2-aminothiazole candidates.

Protocol: Reactive Metabolite Trapping via Isotopic Glutathione (GSH)

Causality: GSH is a tripeptide containing a soft nucleophilic thiol group. It acts as an in vitro surrogate for cellular proteins, trapping transient, hard-to-detect electrophilic epoxides and quinone-imines to form stable, detectable adducts. Self-Validation Mechanism: By using a 1:1 molar ratio of unlabeled GSH and stable isotope-labeled GSH (GSH-d5), any true drug-metabolite adduct will appear in the mass spectrometer as a distinct isotopic doublet separated by exactly 5 Daltons. This internal validation completely eliminates false positives caused by endogenous matrix components.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM).

  • Compound Addition: Spike the 2-aminothiazole test compound into the buffer to a final concentration of 10 µM.

  • Trapping Agent: Add a 1:1 mixture of GSH and GSH-d5 to achieve a final combined concentration of 5 mM.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the metabolic reaction by adding 1 mM NADPH.

  • Incubation & Quenching: Incubate at 37°C for exactly 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing a known internal standard.

  • Extraction: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to precipitate proteins. Extract the clear supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant via high-resolution mass spectrometry (HRMS) using a neutral loss scan of 129 Da (characteristic of the cleaved γ-glutamyl moiety).

  • Data Validation: Filter the spectral data exclusively for peaks exhibiting the signature 5 Da isotopic doublet. The presence of this doublet definitively confirms the formation of a bioactivated 2-aminothiazole RM.

GSHWorkflow Incubate 1. Incubate Compound Human Liver Microsomes AddGSH 2. Add NADPH & GSH (Isotopic 1:1 GSH/GSH-d5) Incubate->AddGSH Quench 3. Quench Reaction (Ice-Cold Acetonitrile) AddGSH->Quench Centrifuge 4. Centrifuge & Extract Supernatant Quench->Centrifuge LCMS 5. LC-MS/MS Analysis (Neutral Loss Scan) Centrifuge->LCMS Validate 6. Identify Adducts (Isotopic Doublet Validation) LCMS->Validate

Fig 2: Self-validating isotopic GSH trapping workflow to detect reactive metabolites.

Thyroid Toxicity and Endocrine Disruption

Beyond hepatotoxicity, the 2-aminothiazole scaffold has a documented history of endocrine disruption. Historically, aminothiazole itself was administered orally (at doses of ~0.4 g/day ) specifically for the treatment of thyrotoxicosis.

Causality: The compound exhibits a direct action on the thyroid gland by acting as a potent inhibitor of thyroid peroxidase. This enzyme is responsible for the iodination of tyrosine residues in thyroglobulin. By blocking this critical oxidative step, 2-aminothiazoles inhibit the synthesis of thyroxine (T4) and accelerate its deiodination. Modern drug candidates containing an exposed 2-aminothiazole ring must be rigorously screened for off-target thyroid peroxidase inhibition to prevent drug-induced clinical hypothyroidism.

Conclusion & Mitigation Strategies

The 2-aminothiazole ring remains a highly valuable, yet complex, pharmacophore. Its classification as a toxicophore is not absolute but rather conditional upon its local steric and electronic environment[1]. Drug developers can mitigate the inherent risks of this scaffold by:

  • Steric Blocking: Introducing substituents (e.g., methyl groups, halogens) at the C4 or C5 positions to sterically hinder CYP-mediated epoxidation[6].

  • Electronic Modulation: Adding electron-withdrawing groups to adjacent structural rings to reduce the overall electron density of the thiazole core, thereby increasing the activation energy required for oxidation.

  • Rigorous Screening: Mandating isotopic GSH trapping assays and 3D hepatotoxicity screens early in the lead optimization phase to filter out candidates prone to reactive metabolite formation.

References

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. [Link]

  • Jaladanki, C. K., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517.[Link]

  • National Center for Advancing Translational Sciences (NCATS). AMINOTHIAZOLE. Inxight Drugs Database.[Link]

  • Devine, S. M., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. ResearchGate.[Link]

Sources

Foundational

The Emergence of a Privileged Scaffold: A Technical Guide to 5-(4-Methoxybenzyl)thiazol-2-ylamine and its Analogs

A Foreword for the Modern Researcher: The quest for novel therapeutic agents is a journey of both incremental refinement and serendipitous discovery. Within the vast landscape of medicinal chemistry, certain molecular fr...

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword for the Modern Researcher: The quest for novel therapeutic agents is a journey of both incremental refinement and serendipitous discovery. Within the vast landscape of medicinal chemistry, certain molecular frameworks, or "privileged scaffolds," consistently emerge as foundational templates for the development of potent and selective drugs. The 2-aminothiazole core is one such scaffold, and its derivatization, particularly at the 5-position with a benzyl moiety, has given rise to a plethora of compounds with diverse biological activities. This guide delves into the technical intricacies of a specific exemplar of this class, 5-(4-methoxybenzyl)thiazol-2-ylamine, and its closely related analogs. While a detailed historical narrative of its specific discovery remains elusive in the public domain, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will illuminate the synthetic pathways, analytical characterization, and the promising biological potential of this chemical entity and its structural relatives, providing a solid foundation for future research and development endeavors.

The 2-Aminothiazole Scaffold: A Cornerstone in Medicinal Chemistry

The 2-aminothiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This structural motif is a common feature in a wide array of biologically active molecules, including approved drugs and investigational agents.[1][2] Its prevalence can be attributed to several key factors:

  • Hydrogen Bonding Capacity: The endocyclic nitrogen and the exocyclic amine group can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors.

  • Metabolic Stability: The aromatic nature of the thiazole ring often imparts a degree of metabolic stability, a desirable property in drug candidates.

  • Synthetic Tractability: The 2-aminothiazole core can be readily synthesized and functionalized through well-established chemical reactions, allowing for the systematic exploration of structure-activity relationships (SAR).

The introduction of a substituted benzyl group at the 5-position of the 2-aminothiazole ring provides a lipophilic side chain that can be tailored to probe specific binding pockets in target proteins. The methoxy substituent on the benzyl ring, in particular, can influence the electronic properties and conformational preferences of the molecule, potentially enhancing its biological activity.

Synthetic Strategies: Constructing the 5-(4-Methoxybenzyl)thiazol-2-ylamine Core

The synthesis of 5-(substituted benzyl)-thiazol-2-ylamine derivatives can be achieved through several established synthetic routes. A common and efficient method is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea with an α-haloketone.

General Synthetic Protocol via Hantzsch Thiazole Synthesis

A plausible and widely utilized synthetic pathway to obtain 5-(4-methoxybenzyl)-thiazol-2-ylamine is outlined below. This protocol is a generalized representation based on common organic synthesis techniques for analogous structures.

Step 1: Synthesis of the α-Bromoketone Intermediate

The synthesis begins with the preparation of the requisite α-bromoketone from 4-methoxyphenylacetone.

  • Reaction: 4-Methoxyphenylacetone is brominated at the α-position using a suitable brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like methanol or acetic acid.

  • Rationale: The α-position to the ketone is readily halogenated under these conditions, providing the key electrophilic component for the subsequent cyclization reaction.

Step 2: Cyclization with Thiourea

The α-bromoketone is then reacted with thiourea to form the 2-aminothiazole ring.

  • Reaction: The α-bromoketone is condensed with thiourea in a solvent such as ethanol, often under reflux conditions.

  • Rationale: The nucleophilic sulfur of thiourea attacks the carbon bearing the bromine, followed by an intramolecular condensation between the amino group and the ketone to form the thiazole ring.

Below is a visual representation of this synthetic workflow.

Synthesis_Workflow 4-Methoxyphenylacetone 4-Methoxyphenylacetone 1-Bromo-3-(4-methoxyphenyl)propan-2-one 1-Bromo-3-(4-methoxyphenyl)propan-2-one 4-Methoxyphenylacetone->1-Bromo-3-(4-methoxyphenyl)propan-2-one Bromination (e.g., NBS) 5-(4-Methoxybenzyl)thiazol-2-ylamine 5-(4-Methoxybenzyl)thiazol-2-ylamine 1-Bromo-3-(4-methoxyphenyl)propan-2-one->5-(4-Methoxybenzyl)thiazol-2-ylamine Hantzsch Thiazole Synthesis (Thiourea, Ethanol, Reflux)

Caption: Synthetic workflow for 5-(4-Methoxybenzyl)thiazol-2-ylamine.

Structural Elucidation and Characterization

The unambiguous identification and characterization of the synthesized compound are paramount for ensuring its purity and for interpreting biological data. A combination of spectroscopic techniques is employed for this purpose.

Technique Expected Observations for 5-(4-Methoxybenzyl)thiazol-2-ylamine Rationale
¹H NMR - Aromatic protons of the 4-methoxyphenyl ring (two doublets).- A singlet for the thiazole ring proton.- A singlet for the benzyl CH₂ protons.- A singlet for the methoxy (OCH₃) protons.- A broad singlet for the NH₂ protons.Provides information on the number and connectivity of protons in the molecule.
¹³C NMR - Signals for the aromatic carbons of the 4-methoxyphenyl ring.- Signals for the thiazole ring carbons.- A signal for the benzyl CH₂ carbon.- A signal for the methoxy (OCH₃) carbon.Reveals the carbon framework of the molecule.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₂N₂OS).Confirms the molecular weight of the synthesized compound.
Infrared (IR) Spectroscopy - N-H stretching vibrations for the amine group.- C=N and C=C stretching vibrations for the thiazole and aromatic rings.- C-O stretching for the methoxy group.Identifies the functional groups present in the molecule.

Exploring the Biological Landscape: Potential Applications

While specific biological data for 5-(4-methoxybenzyl)-thiazol-2-ylamine is not extensively documented, the broader class of 2-aminothiazole derivatives has demonstrated a wide range of pharmacological activities. This provides a strong rationale for investigating the potential of this specific compound in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potential of thiazole-containing compounds as anticancer agents. For instance, derivatives of 4-substituted methoxybenzoyl-aryl-thiazole have shown significant growth inhibition of cancer cell lines at low nanomolar concentrations.[3] The mechanism of action for such compounds often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

A related compound, N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, also known as AR-A014418, is a known inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a protein implicated in various cancers.[4] This suggests that the 4-methoxybenzyl-thiazole scaffold can be a valuable starting point for the design of novel kinase inhibitors.

Anticancer_Mechanism cluster_0 Cancer Cell Kinase Signaling Kinase Signaling Cell Proliferation Cell Proliferation Kinase Signaling->Cell Proliferation Cell Survival Cell Survival Kinase Signaling->Cell Survival 5-(4-Methoxybenzyl)thiazol-2-ylamine_Analog 5-(4-Methoxybenzyl)thiazol-2-ylamine and Analogs 5-(4-Methoxybenzyl)thiazol-2-ylamine_Analog->Kinase Signaling Inhibition

Caption: Potential anticancer mechanism of action.

Antimicrobial Properties

The 2-aminothiazole scaffold is also a well-known pharmacophore in the development of antimicrobial agents.[5] Derivatives have been shown to possess activity against a range of bacteria and fungi. The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. The structural features of 5-(4-methoxybenzyl)-thiazol-2-ylamine, including the lipophilic benzyl group and the hydrogen-bonding capable aminothiazole core, make it a candidate for evaluation as a novel antimicrobial agent.

Future Directions and Conclusion

While the specific history of 5-(4-methoxybenzyl)-thiazol-2-ylamine may not be as well-documented as some other seminal molecules, its chemical structure places it firmly within a class of compounds with immense therapeutic potential. This technical guide has provided a framework for its synthesis, characterization, and a rationale for its exploration as a bioactive agent.

Future research should focus on:

  • Definitive Synthesis and Characterization: A detailed publication of the synthesis and full spectroscopic characterization of 5-(4-methoxybenzyl)-thiazol-2-ylamine is warranted.

  • Systematic Biological Screening: The compound should be screened against a diverse panel of biological targets, including cancer cell lines, microbial strains, and a broad range of kinases and other enzymes.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the benzyl and aminothiazole moieties will be crucial for optimizing potency and selectivity.

References

  • Sydorenko, I., et al. (2022). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Molbank, 2022(4), M1478. Available from: [Link]

  • Holota, S., et al. (2022). 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. Molbank, 2022(3), M1394. Available from: [Link]

  • A facile synthesis of new substituted thiazol-2-amine derivatives as potent antimicrobial agent. (2022). Journal of Chemical Health Risks. Available from: [Link]

  • Fun, H.-K., et al. (2012). (5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2879. Available from: [Link]

  • Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. (2016). Der Pharma Chemica. Available from: [Link]

  • Kim, H. R., et al. (2007). Synthesis and biological activity of 5-{4-[2-(methyl-p-substituted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones. Bioorganic & Medicinal Chemistry Letters, 17(18), 5041-5045. Available from: [Link]

  • Kumar, G., et al. (2017). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][5][6][7]thiadiazole. Letters in Drug Design & Discovery, 14(7), 826-836. Available from: [Link]

  • Lu, Y., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 55(11), 5303-5314. Available from: [Link]

  • Sydorenko, I., et al. (2022). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Molbank, 2022(4), M1478. Available from: [Link]

  • 2-(Furan-2-yl)-N5-(2-methoxybenzyl)thiazolo[5,4-d]pyrimidine-5,7-diamine. (n.d.). PubChem. Available from: [Link]

  • United States Patent 10,266,488 B2. (2019).
  • Yathirajan, H. S., et al. (2011). 5-[(4-Methoxybenzyl)sulfanyl]-2-methyl-1,3,4-thiadiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668. Available from: [Link]

  • (2-Benzyl-thiazol-4-yl)methylamine. (n.d.). Chem-Impex. Available from: [Link]

  • Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][6][8][9]thiadiazole (MTDZ) in male and female mice. (2024). Psychopharmacology. Available from: [Link]

  • Process for the preparation of benzothiazoles. (1989). Google Patents.
  • Diethyl {(4-methoxyphenyl)[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-ylamino]methyl}phosphonate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1376. Available from: [Link]

  • N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide. (n.d.). PubChem. Available from: [Link]

  • N-(5-(4-methoxybenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide. (n.d.). PubChemLite. Available from: [Link]

  • 5-(4-Methoxy-phenyl)-[5][6][7]thiadiazol-2-ylamine. (n.d.). BuyersGuideChem. Available from: [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2024). AIR Unimi. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Recrystallization solvents for purifying thiazol-2-ylamine derivatives

Physicochemical Profile & Purification Logic Thiazol-2-ylamines (2-aminothiazoles) are "privileged scaffolds" in medicinal chemistry, serving as the core pharmacophore in drugs like Dasatinib (kinase inhibitor) and Cefep...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile & Purification Logic

Thiazol-2-ylamines (2-aminothiazoles) are "privileged scaffolds" in medicinal chemistry, serving as the core pharmacophore in drugs like Dasatinib (kinase inhibitor) and Cefepime (antibiotic). However, their purification is often plagued by the formation of dark, polymeric "tars" during the Hantzsch synthesis and the presence of lachrymatory


-haloketone impurities.

To select the correct solvent, one must understand the molecular personality of the target:

  • Amphoteric Character: The C2-amine is weakly basic (

    
    ), while the thiazole ring nitrogen can act as a hydrogen bond acceptor. This duality makes protic solvents  (alcohols) highly effective due to their ability to disrupt intermolecular H-bonding networks in the crystal lattice.
    
  • Tautomerism: These derivatives exist in equilibrium between the amino (aromatic) and imino (non-aromatic) forms. Solvents that stabilize the amino form (polar protic) often yield better crystal habits.

  • Solubility Profile:

    • High Solubility: DMSO, DMF, dilute aqueous acid (via protonation).

    • Moderate Solubility: Ethanol, Methanol, Ethyl Acetate, Acetone.

    • Low Solubility: Water (neutral pH), Hexanes, Heptane, Toluene (unless heated).

Solvent Selection Strategy

The following table categorizes solvent systems based on the substitution pattern of the thiazol-2-ylamine derivative.

Derivative ClassSubstituents (R)Recommended Solvent SystemMechanism of Action
Simple / Polar H, Alkyl, PyridylEthanol (Abs. or 95%) High temp solubility; disrupts H-bonds; "Green" profile.
Lipophilic Phenyl, Naphthyl, HalogensEthanol / Water (4:1) Water acts as an antisolvent to force precipitation upon cooling.
Highly Lipophilic Multi-aryl, Long chainsToluene or EtOAc/Heptane Exploits Temperature Coefficient of Solubility (High

).
High Melting / Insoluble Nitro-aryl, AmidesDMF / Water or DMSO / Water "Drowning out" crystallization (Antisolvent precipitation).
Acid-Sensitive Boc-protected aminesIsopropanol (IPA) Milder heating profile; avoids acid-catalyzed deprotection.
Visualizing the Selection Process

The following decision tree guides the researcher through the solvent selection process based on the crude material's behavior.

SolventSelection Start Analyze Crude Thiazol-2-ylamine SolubilityCheck Is it soluble in boiling Ethanol? Start->SolubilityCheck YesEthanol Yes SolubilityCheck->YesEthanol Dissolves NoEthanol No SolubilityCheck->NoEthanol Insoluble PrecipCheck Does it precipitate at 0°C? YesEthanol->PrecipCheck HighMPCheck MP > 200°C or Highly Polar? NoEthanol->HighMPCheck UseEthanol PROTOCOL A: Absolute Ethanol PrecipCheck->UseEthanol Yes AddWater PROTOCOL A (Modified): Add Water (Antisolvent) dropwise PrecipCheck->AddWater No (remains soluble) UseDMF PROTOCOL B: DMF / Water HighMPCheck->UseDMF Yes (High MP) LipophilicCheck Soluble in Toluene? HighMPCheck->LipophilicCheck No (Lipophilic) UseToluene PROTOCOL C: Toluene or EtOAc/Heptane LipophilicCheck->UseToluene Yes

Figure 1: Decision Matrix for Solvent Selection. Blue nodes indicate decision points; Green nodes indicate final protocol selection.

Detailed Experimental Protocols

Protocol A: The "Golden Standard" (Ethanol Recrystallization)

Best for: General purpose purification of Hantzsch synthesis products.

Safety Note: Thiazoles can be skin irritants. Ensure adequate ventilation.

  • Saturation: Place 1.0 g of crude solid in a standard Erlenmeyer flask. Add absolute ethanol (5 mL) and a magnetic stir bar.

  • Reflux: Heat to reflux (

    
    C).[1] If the solid does not dissolve, add ethanol in 1 mL increments until dissolution is complete.
    
    • Critical Step: If the solution is dark/black (common with oxidized sulfur byproducts), add Activated Charcoal (5-10 wt%) carefully (remove from heat first to avoid boil-over) and reflux for 5 minutes.

  • Hot Filtration: While still boiling, filter the solution through a pre-warmed Celite pad or fluted filter paper to remove charcoal and polymeric impurities.

  • Nucleation: Allow the filtrate to cool slowly to room temperature on the benchtop (do not rush this step).

  • Crystallization: Once ambient temperature is reached, move the flask to an ice bath (

    
    C) for 1 hour.
    
  • Collection: Filter the crystals using vacuum filtration. Wash the cake with cold ethanol (2 x 1 mL).

  • Drying: Dry in a vacuum oven at

    
    C.
    
Protocol B: The "Drowning Out" Method (DMF/Water)

Best for: High-melting point derivatives or those insoluble in boiling ethanol.

  • Dissolution: Dissolve the crude product in the minimum amount of DMF (Dimethylformamide) or DMSO at

    
    C.
    
  • Filtration: Perform a hot filtration if undissolved particles (inorganic salts) remain.

  • Precipitation: While stirring rapidly, add water (antisolvent) dropwise.

    • Observation: The solution will turn cloudy. Continue adding water until a persistent turbidity forms.

  • Re-dissolution: Add a few drops of DMF to just clear the turbidity (restore single phase).

  • Cooling: Allow to cool slowly. The compound will crystallize out as the solubility drops.

    • Yield Note: If no crystals form, add more water slowly to force precipitation, though this may lower purity.

Protocol C: Acid-Base "Chemical" Recrystallization

Best for: Removing non-basic impurities (unreacted haloketones).

  • Acid Extraction: Dissolve the crude mixture in 1M HCl (aqueous). The aminothiazole will protonate and dissolve; non-basic impurities will remain suspended.

  • Filtration: Filter the acidic solution to remove insoluble organic impurities.

  • Basification: Cool the filtrate to

    
    C. Slowly add 2M NaOH or 
    
    
    
    until pH
    
    
    9-10.
  • Precipitation: The free base aminothiazole will precipitate as a solid.

  • Final Polish: Collect the solid and perform a quick recrystallization using Protocol A for analytical purity.

Process Workflow & Troubleshooting

The following diagram illustrates the complete purification lifecycle, including the critical "Oiling Out" contingency.

PurificationWorkflow Crude Crude Reaction Mixture Dissolve Dissolve in Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal Dissolve->Charcoal If colored HotFilter Hot Filtration (Remove Polymer) Dissolve->HotFilter If clear Charcoal->HotFilter Cooling Slow Cooling HotFilter->Cooling CheckState Crystals or Oil? Cooling->CheckState OilFix Re-heat & Add Seed Crystal or More Solvent CheckState->OilFix Oiling Out FilterPure Vacuum Filter & Wash CheckState->FilterPure Crystals OilFix->Cooling Retry Dry Pure Thiazol-2-ylamine FilterPure->Dry

Figure 2: Purification Workflow including contingency for "Oiling Out" (Liquid-Liquid Phase Separation).

Troubleshooting "Oiling Out"

Oiling out occurs when the compound separates as a liquid droplet before crystallizing. This is common with thiazoles due to their moderate melting points.

  • Solution 1 (Seeding): Keep the oil/solvent mixture at the temperature where the oil formed. Add a "seed crystal" of pure product. This provides a template for the oil to solidify.

  • Solution 2 (Solvent Adjustment): The solution is likely too concentrated or the boiling point of the solvent is higher than the melting point of the solvated product. Add more solvent or switch to a lower-boiling solvent (e.g., change Toluene to Ethanol).

References

  • Dasatinib Intermediate Purification: Das, J., et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template.[2] Structure-Activity Relationship Studies toward the Discovery of Dasatinib." Journal of Medicinal Chemistry, 2006, 49(23), 6819–6832.[2] [Link]

  • Green Chemistry Approaches: Nagarajan, P., et al. "Eco-friendly water as a solvent for the synthesis of 2-aminothiazole derivatives."[3] Journal of Chemical and Pharmaceutical Research, 2016, 8(2), 813-820.[3] [Link]

  • General Solubility Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 2155, 2-Aminothiazole." PubChem, 2023. [Link]

  • Dasatinib Synthesis Patent: "Synthesis process of dasatinib and intermediate thereof.

Sources

Application

Application Note: Preparation, Handling, and Storage of 5-(4-Methoxybenzyl)thiazol-2-amine Stock Solutions

Introduction 5-(4-Methoxybenzyl)thiazol-2-amine is a synthetic small molecule featuring a thiazole ring substituted with a primary amine and a methoxybenzyl moiety [1]. Compounds containing the 2-aminothiazole core are f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-(4-Methoxybenzyl)thiazol-2-amine is a synthetic small molecule featuring a thiazole ring substituted with a primary amine and a methoxybenzyl moiety [1]. Compounds containing the 2-aminothiazole core are frequently utilized in medicinal chemistry and drug discovery as versatile building blocks or screening hits. Because small molecules can exhibit highly variable solubility profiles, meticulous preparation, handling, and storage of stock solutions are paramount to ensure reproducibility in downstream biochemical and cell-based assays.

This application note provides a self-validating, step-by-step protocol for formulating stock solutions of 5-(4-Methoxybenzyl)thiazol-2-amine, grounded in established pharmacological best practices.

Physicochemical Properties & Solvent Causality

Before preparing a stock solution, understanding the compound's physicochemical properties is critical for rational solvent selection [1][2].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 5-(4-Methoxybenzyl)thiazol-2-amine
CAS Number 299953-06-3
Molecular Formula C₁₁H₁₂N₂OS
Molecular Weight 220.29 g/mol
Appearance Solid powder
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)

Causality for Solvent Choice: Dimethyl sulfoxide (DMSO) is the industry standard for small molecule stock solutions. Its high dielectric constant and amphiphilic nature allow it to solvate both the polar 2-aminothiazole headgroup and the lipophilic methoxybenzyl tail. It is critical to use anhydrous DMSO; DMSO is highly hygroscopic, and absorbed atmospheric water can drastically reduce the solubility of hydrophobic molecules, leading to micro-precipitation and inaccurate assay dosing [3].

Workflow Visualization

G Powder 5-(4-Methoxybenzyl) thiazol-2-amine (Dry Powder) Weigh Weighing (Analytical Balance) Powder->Weigh Dissolve Add Anhydrous DMSO (10 mM or 50 mM) Weigh->Dissolve Sonicate Vortex & Sonicate (Ensure complete dissolution) Dissolve->Sonicate Aliquot Aliquot into Single-Use Vials Sonicate->Aliquot Clear Solution Store Storage (-20°C or -80°C) Aliquot->Store Avoid Freeze-Thaw Dilute Aqueous Dilution (Final Assay <0.1% DMSO) Store->Dilute Thaw immediately before use

Figure 1: Workflow for 5-(4-Methoxybenzyl)thiazol-2-amine stock preparation and dilution.

Preparation Protocol (Step-by-Step)

Calculations for Stock Solutions

To achieve precise molarity, calculate the required mass based on the molecular weight (220.29 g/mol ). The formula is: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight (g/mol) / 1000.

Table 2: Standard Stock Calculations
Target ConcentrationVolume of DMSOMass of Compound Required
10 mM1.0 mL2.20 mg
50 mM1.0 mL11.01 mg
10 mM5.0 mL11.01 mg
Step-by-Step Methodology
  • Equilibration: Allow the sealed vial of 5-(4-Methoxybenzyl)thiazol-2-amine powder to equilibrate to room temperature in a desiccator before opening.

    • Causality: Opening a cold vial causes atmospheric moisture condensation on the powder, which alters the precise mass during weighing and introduces water into the stock, degrading solubility [3].

  • Weighing: Accurately weigh the desired mass (e.g., 2.20 mg for a 1 mL, 10 mM stock) using a calibrated analytical balance with a readability of at least 0.01 mg.

  • Dissolution: Transfer the powder to a sterile, solvent-resistant vial (e.g., glass or polypropylene). Add the calculated volume of room-temperature, newly opened anhydrous DMSO.

  • Agitation & Sonication: Vortex the vial for 30–60 seconds. If the solution is not entirely clear, place the vial in an ultrasonic water bath for 2–5 minutes.

    • Causality: Sonication provides the acoustic cavitation energy necessary to disrupt the crystalline lattice of the solid, accelerating solvation without the need for excessive heat, which could potentially degrade the primary amine.

  • Verification: Visually inspect the solution against a light source to ensure no micro-crystals or undissolved particulates remain.

Storage & Stability Guidelines

Small molecules in DMSO can undergo degradation via oxidation or hydrolysis if improperly stored. To maintain structural integrity:

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in tightly sealed microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and micro-precipitation, leading to irreproducible assay results[3].

  • Temperature: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

  • Light Protection: Store in opaque boxes or amber vials to prevent potential photo-degradation of the thiazole ring.

Dilution for In Vitro Assays

When transitioning from a DMSO stock to an aqueous biological assay (e.g., cell culture media or enzymatic buffer), extreme care must be taken to prevent compound "crashing" (precipitation) and solvent toxicity.

  • Intermediate Dilution: Perform serial dilutions in 100% DMSO to reach exactly 1000× the desired final assay concentration.

  • Aqueous Transfer: Add 1 part of the 1000× DMSO working solution to 999 parts of the pre-warmed aqueous assay buffer/media while mixing vigorously to ensure rapid dispersion.

  • DMSO Limit Enforcement: Ensure the final DMSO concentration in the assay does not exceed 0.1% (v/v).

    • Causality: DMSO concentrations above 0.1–0.5% can induce cellular toxicity, alter cell membrane permeability, and cause off-target osmotic stress, which will confound the biological readout of 5-(4-Methoxybenzyl)thiazol-2-amine [3].

References

Method

Storage and stability protocols for thiazol-2-ylamine solutions

Application Note: Advanced Storage, Handling, and Stability Protocols for Thiazol-2-ylamine Solutions Introduction & Chemical Context Thiazol-2-ylamine (2-aminothiazole, CAS: 96-50-4) is a ubiquitous heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Storage, Handling, and Stability Protocols for Thiazol-2-ylamine Solutions

Introduction & Chemical Context

Thiazol-2-ylamine (2-aminothiazole, CAS: 96-50-4) is a ubiquitous heterocyclic building block utilized extensively in drug discovery, coordination chemistry, and the synthesis of biologically active molecules (1)[1]. Despite its synthetic utility, it is notoriously prone to chemical decomposition in solution. In biological screening campaigns, degraded thiazol-2-ylamine solutions frequently act as Pan-Assay Interference Compounds (PAINS), yielding false-positive biological readouts due to the formation of reactive, target-inhibiting degradants ().

Mechanistic Drivers of Instability (The "Why")

To establish a self-validating storage protocol, one must first understand the causality behind the compound's degradation. Thiazol-2-ylamine is highly sensitive to its solvent environment, temperature, and ambient oxygen:

  • Tautomerization & Oxidation in DMSO: Dimethyl sulfoxide (DMSO) is the industry standard for high-throughput screening libraries. However, the slightly acidic and dipolar nature of DMSO promotes the tautomerization of the 2-amino group into a more stable conjugated imino form. When exposed to ambient oxygen at room temperature, this imino intermediate rapidly oxidizes and dimerizes. Within just four days at 20°C, solutions can yield significant concentrations of oxygenated and dimerized products.

  • Solvent-Specific Liabilities: The stability of thiazol-2-ylamine fluctuates wildly across different solvents. While it exhibits remarkable stability in acetone (making it ideal for NMR studies), dissolution in chloroform induces spontaneous isotopic chlorine addition to the thiazole ring, yielding degradants at m/z 462.0 and 464.0.

  • Acid-Catalyzed Dimerization: In acidic conditions, or when heated with its hydrochloride salt, the compound readily condenses to form a dimeric species, 2-amino-5-(2-imino-4-thiazolidinyl)-thiazole (2)[2].

G A Thiazol-2-ylamine (Intact) B DMSO (RT, O2) A->B Dissolution C Chloroform A->C Dissolution D Acidic / Heat A->D Protonation E Imino Tautomer B->E Dipolar shift H Chlorinated Adducts C->H Cl Addition G Dimerized Products D->G HCl Reaction F Oxygenated Degradants E->F +O2 (Oxidation) E->G Intermolecular Rxn

Fig 1. Degradation pathways of thiazol-2-ylamine in various solvent environments.

Quantitative Stability Matrix

The following table summarizes the empirical stability of thiazol-2-ylamine across various conditions, dictating the boundaries of our handling protocols.

SolventTemperatureDurationStability ProfileMechanistic Observation
DMSO 20°C to 25°C4 daysPoor Rapid formation of oxygenated and dimerized products.
DMSO -20°C2 monthsExcellent Decomposition halted; intact parent mass maintained.
Acetone 20°C to 25°C> 7 daysHigh Most stable at room temperature; ideal for NMR.
Chloroform 20°C to 25°C< 24 hoursPoor Induces spontaneous chlorine addition.
Plasma 25°C5 hoursModerate Bench-top stability maintained for short-term assays.

Self-Validating Protocol: Stock Solution Preparation & Storage

To ensure absolute trustworthiness in downstream assays, the preparation of thiazol-2-ylamine must be treated as a highly controlled, self-validating workflow.

Step 1: Solvent Selection & Material Handling

  • Action: Weigh the solid powder in a low-humidity environment. Use only newly opened, anhydrous DMSO (≥99.9% purity, sealed under argon).

  • Causality: Thiazol-2-ylamine is highly hygroscopic[1]. The introduction of atmospheric moisture into DMSO significantly reduces solubility and accelerates hydrolytic and oxidative degradation pathways.

Step 2: Dissolution

  • Action: Achieve dissolution at room temperature using gentle vortexing or sonication. The maximum recommended stock concentration in DMSO is 50 mg/mL (~500 mM)[1].

  • Causality: Applying excessive heat to force dissolution can trigger auto-dimerization, especially if trace acidic impurities are present[2].

Step 3: Aliquoting & Inert Gas Blanketing

  • Action: Divide the master stock into single-use aliquots (e.g., 50–100 µL). Purge the headspace of each vial with a gentle stream of Argon gas for 3–5 seconds to displace ambient oxygen before sealing.

  • Causality: Repeated freeze-thaw cycles introduce condensation (water) and transiently expose the solution to room temperature and oxygen, driving the tautomerization-oxidation cascade.

Step 4: Cryo-Storage

  • Action: Store all sealed aliquots immediately at -20°C or -80°C in amber vials.

  • Causality: The kinetics of degradation are strictly temperature-dependent. At 20°C, decomposition is rampant; at -20°C, the compound remains stable for at least two months.

Workflow S1 1. Weighing (Dry Env) S2 2. Dissolution (Anhydrous DMSO) S1->S2 S3 3. Aliquoting (Single-use) S2->S3 S4 4. Argon Purge (Displace O2) S3->S4 S5 5. Cryo-Storage (-20°C, Dark) S4->S5 S6 6. LC-MS QC (Pre-assay) S5->S6

Fig 2. Self-validating workflow for thiazol-2-ylamine stock preparation and storage.

Analytical Validation (QC)

Before utilizing a stored aliquot in a sensitive biological assay, its structural integrity must be verified to prevent PAINS-related interference.

  • Methodology: Analyze the aliquot via reverse-phase LC-MS/MS (e.g., C18 column, 1 mL/min flow rate) using a gradient of methanol/acetonitrile and 0.1% formic acid ().

  • Acceptance Criteria: Monitor the parent ion via electrospray ionization (ESI) in positive mode. The solution is validated for use only if the chromatogram shows >95% purity for the intact mass, with no significant secondary peaks indicating oxygenated mass shifts (+16 Da) or dimerized masses.

References

  • Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. d-nb.info.

  • Aminothiazole (2-Aminothiazole) | Virus Protease Inhibitor. MedChemExpress. 1

  • The Structure of Dimeric 2-Aminothiazole. SciSpace. 2

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry (d-nb.info).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification and Troubleshooting for 5-(4-Methoxy-benzyl)-thiazol-2-ylamine

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Troubleshooting Guide & Experimental Methodologies Part 1: Mechanistic Insights into Impurity Formation The synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Troubleshooting Guide & Experimental Methodologies

Part 1: Mechanistic Insights into Impurity Formation

The synthesis of 5-(4-Methoxy-benzyl)-thiazol-2-ylamine (CAS: 299953-06-3) is predominantly achieved via the classical Hantzsch thiazole synthesis, which involves the condensation of an


-halocarbonyl compound—such as 2-chloro-3-(4-methoxyphenyl)propanal—with thiourea .

As a Senior Application Scientist, I frequently observe that purification failures stem from a misunderstanding of the reaction's mechanistic causality. The reaction proceeds through a hydroxythiazoline intermediate. The elimination of water to form the aromatic 2-aminothiazole is the thermodynamic driving force. However, impurities arise through three primary pathways:

  • Kinetic Trapping: Under highly acidic conditions, the intermediate can prematurely dehydrate to form the 2-imino-2,3-dihydrothiazole isomer.

  • Substrate Degradation: The

    
    -chloroaldehyde starting material is highly electrophilic and prone to base-catalyzed oligomerization, creating dark, tarry polymeric impurities.
    
  • Oxidative Byproducts: 2-aminothiazoles are electron-rich and susceptible to trace oxidation, leading to persistent yellow or brown discoloration.

Understanding these causal pathways allows us to design self-validating purification systems that exploit the specific physicochemical properties (e.g., pKa, solubility) of the target compound versus its impurities.

Part 2: Troubleshooting FAQs

Q1: My crude 5-(4-Methoxy-benzyl)-thiazol-2-ylamine is contaminated with a dark, tarry substance. How do I remove it? A1: This tar is typically caused by the oligomerization of the unreacted


-chloroaldehyde. Because these oligomers lack the basic 2-amino group, you can exploit the pKa difference (~5.3 for the 2-aminothiazole). Perform an Acid-Base Extraction  (see Protocol 1). The target compound will protonate and partition into the aqueous layer, leaving the neutral tarry oligomers in the organic phase .

Q2: NMR analysis shows a mixture of the desired 2-aminothiazole and its 2-imino isomer. How can I separate them? A2: The imino isomer forms preferentially under acidic conditions. While you can separate them using Flash Column Chromatography (Protocol 3) due to their differing hydrogen-bonding profiles, it is far more efficient to prevent its formation. Optimize your synthesis by maintaining a neutral to slightly basic pH during the cyclization step to favor the thermodynamic 2-aminothiazole product.

Q3: Repeated recrystallization from ethanol fails to remove a persistent yellow tint. What is the next step? A3: A persistent yellow tint indicates trace oxidation products or complex colored impurities that co-crystallize with the product. If acid-base extraction fails, employ the Bisulfite Adduct Precipitation method (Protocol 2). 2-Aminothiazoles uniquely react with sulfur dioxide/bisulfite at elevated temperatures to form a highly insoluble adduct, leaving colored impurities in solution .

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system; intermediate checks (like pH monitoring and TLC) ensure the workflow's integrity before proceeding to the next step.

Protocol 1: Acid-Base Extraction (Exploiting pKa)

Causality: Separates the weakly basic target from neutral/acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Extraction: Add an equal volume of 1M HCl. Shake vigorously in a separatory funnel. Validation: The aqueous layer should test at pH < 2. The target compound is now protonated in the aqueous phase.

  • Phase Separation: Separate the layers. Discard the organic layer (containing unreacted aldehyde and neutral oligomers).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add saturated aqueous

    
     until the pH reaches 8-9. Validation: A cloudy precipitate of the free base 5-(4-Methoxy-benzyl)-thiazol-2-ylamine should form.
    
  • Recovery: Extract the basified aqueous layer with fresh EtOAc (3 x 15 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol 2: Bisulfite Adduct Precipitation

Causality: Highly specific chemical trapping of 2-aminothiazoles from complex mixtures .

  • Preparation: Suspend the crude 2-aminothiazole in water and adjust the pH to ~4 using dilute HCl.

  • Adduct Formation: Add sodium metabisulfite (

    
    ) in a 1.2 molar excess relative to the theoretical yield of the thiazole.
    
  • Thermal Activation: Heat the mixture to 70–90 °C for 1 hour. An exothermic reaction will occur, precipitating the water-insoluble 2-aminothiazole bisulfite adduct.

  • Isolation: Cool the mixture to room temperature. Filter the precipitate and wash thoroughly with cold water to remove soluble colored impurities.

  • Decomposition: Suspend the washed adduct in water and neutralize with 1M NaOH to pH 8. Extract with EtOAc to recover the highly purified 5-(4-Methoxy-benzyl)-thiazol-2-ylamine.

Protocol 3: Flash Column Chromatography

Causality: Resolves structurally similar isomers (e.g., imino vs. amino) based on polarity.

  • Column Packing: Pack a column with silica gel (230-400 mesh) using Hexane.

  • Loading: Dissolve the sample in a minimum volume of Dichloromethane (DCM) and load it onto the silica bed.

  • Elution: Run a gradient elution starting from 90:10 Hexane:EtOAc and gradually increasing to 50:50 Hexane:EtOAc.

  • Validation: Monitor fractions via TLC. The 2-aminothiazole typically has an

    
     of ~0.4 in 60:40 Hexane:EtOAc and stains strongly positive with ninhydrin (indicating the primary amine).
    

Part 4: Data Presentation

Table 1: Impurity Profiling and Separation Logic
Impurity TypeSource / CausePhysicochemical PropertyRecommended Removal Method
Unreacted Aldehyde Incomplete condensationNeutral, highly lipophilicAcid-Base Extraction (Protocol 1)
Aldehyde Oligomers Base/Heat catalyzed degradationNeutral, high molecular weightAcid-Base Extraction (Protocol 1)
2-Imino Isomer Acidic kinetic trappingAltered H-bonding, slightly more polarFlash Chromatography (Protocol 3)
Oxidation Products Air exposure during workupHighly colored, variable polarityBisulfite Adduct Method (Protocol 2)
Table 2: Hantzsch Synthesis Optimization Matrix
ParameterSuboptimal ConditionOptimal ConditionImpact on Yield / Purity
Temperature > 100 °C (Refluxing Toluene)70–80 °C (Ethanol)Reduces thermal degradation of aldehyde; increases yield by ~20%.
pH Control Highly Acidic (pH < 3)Neutral to slightly basicSuppresses the formation of the 2-imino isomer impurity.
Stoichiometry 1:1 (Aldehyde:Thiourea)1:1.2 (Aldehyde:Thiourea)Ensures complete consumption of the unstable aldehyde.

Part 5: Visualizations

Hantzsch_Pathway A 2-Chloro-3-(4-methoxyphenyl)propanal (Starting Material) C Hydroxythiazoline (Intermediate) A->C + Thiourea (Condensation) F Aldehyde Oligomers (Degradation Impurity) A->F Heat/Base (Side Reaction) B Thiourea (Starting Material) B->C D 5-(4-Methoxybenzyl)thiazol-2-amine (Target Product) C->D -H2O (Elimination) E 2-Imino-2,3-dihydrothiazole (Isomeric Impurity) C->E Acidic pH (Kinetic Trap)

Mechanistic pathway of Hantzsch synthesis and formation of common impurities.

Purification_Workflow A Crude Reaction Mixture B Acid-Base Extraction (1M HCl) A->B C Aqueous Phase (Protonated Thiazole) B->C Dissolves Target D Organic Phase (Neutral Impurities) B->D Discard/Recover E Basification (pH 8-9 with Na2CO3) C->E F Precipitate Filtration E->F G Flash Chromatography (Hexane/EtOAc) F->G If colored impurities persist H Pure 5-(4-Methoxybenzyl)thiazol-2-amine F->H If >95% pure G->H

Step-by-step purification workflow for isolating 2-aminothiazole derivatives.

References

  • Thiazoles and Bisthiazoles. Encyclopedia.pub. [Link]

  • Purification of 2-aminothiazole.
Optimization

Technical Support Center: Scale-Up Synthesis of 5-(4-Methoxy-benzyl)-thiazol-2-ylamine

Welcome to the Technical Support and Process Analytics portal for the production of 5-(4-methoxybenzyl)thiazol-2-amine . This molecule is a highly valued intermediate in pharmaceutical development, featuring an electron-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Process Analytics portal for the production of 5-(4-methoxybenzyl)thiazol-2-amine . This molecule is a highly valued intermediate in pharmaceutical development, featuring an electron-rich 4-methoxybenzyl moiety and a versatile 2-aminothiazole core.

Scaling up its production from bench-scale to multi-kilogram batches introduces significant chemical engineering challenges, primarily centered around exotherm management, regioselectivity, and chromatography-free isolation. This guide provides field-proven methodologies, thermodynamic causality, and troubleshooting protocols based on the classic Hantzsch thiazole synthesis[1].

I. Process Workflow & Mechanistic Pathway

The construction of the thiazole ring is achieved via the condensation of an α-halocarbonyl compound with a thioamide (thiourea). The sequence below maps the critical path from the aldehyde precursor to the isolated API intermediate.

G N1 3-(4-Methoxyphenyl)propanal (Starting Material) N2 α-Halogenation (NCS or Br2, 0°C) N1->N2 N3 2-Halo-3-(4-methoxyphenyl)propanal (Reactive Intermediate) N2->N3 Causality: Activates C2 for nucleophilic attack N4 Hantzsch Cyclization (Thiourea, EtOH, Reflux) N3->N4 N5 Thiazolium Hydrohalide Salt (In-process Precipitate) N4->N5 Causality: Exothermic ring closure N6 Neutralization (5% Na2CO3, pH 8-9) N5->N6 N7 5-(4-Methoxy-benzyl)-thiazol-2-ylamine (Target API Intermediate) N6->N7 Causality: Frees base for crystallization

Workflow for the scalable Hantzsch synthesis of 5-(4-methoxybenzyl)thiazol-2-amine.

II. Process Analytics: Solvent Selection Data

Solvent selection dictates the stabilization of the cationic transition state during the dehydration phase of the thiazoline ring[2]. The table below summarizes quantitative scale-up data for the cyclization step.

Solvent SystemPolarity ClassYield at Scale (>1kg)Impurity ProfileProcess Suitability & Causality
Ethanol (100%) Polar Protic85 - 90%LowRecommended. Excellent heat dissipation. Protic nature stabilizes the transition state. Product salt precipitates naturally, enabling filtration[3].
Methanol Polar Protic75 - 82%ModerateAcceptable. Faster reaction kinetics, but higher solubility of the final salt reduces the isolated yield.
Hexafluoroisopropanol Polar Protic> 90%Very LowNiche. Exceptional yield[3], but cost-prohibitive for multi-kilogram API scale-up unless a rigorous distillation/recycling loop is engineered.
Tetrahydrofuran (THF) Polar Aprotic< 50%HighNot Recommended. Poor stabilization of the intermediate. Leads to incomplete conversion and complex impurity profiles[3].

III. Standard Operating Procedure (SOP): Scalable Cyclization

This protocol outlines the chromatography-free, self-validating synthesis of the target molecule[3],[4].

Materials Required:

  • 2-Bromo-3-(4-methoxyphenyl)propanal (1.0 eq, limiting reagent)

  • Thiourea (1.1 eq)

  • Absolute Ethanol (5 volumes)

  • 5% Sodium Carbonate (

    
    ) aqueous solution
    

Step-by-Step Methodology:

  • Reactor Preparation: Charge a jacketed glass-lined reactor with Absolute Ethanol (5 vol) and 2-Bromo-3-(4-methoxyphenyl)propanal. Initiate overhead stirring at 150 RPM.

    • Causality: Overhead stirring is mandatory at scale. Magnetic stirring fails to provide the homogenous mixing required to prevent localized thermal runaway[3].

  • Controlled Addition: Cool the reactor to 10°C. Add Thiourea (1.1 eq) in five discrete portions over 60 minutes.

    • Causality: The nucleophilic attack of the thioamide sulfur onto the α-carbon is highly exothermic. Bolus addition causes heat spikes that degrade the α-haloaldehyde into polymeric tars.

  • Thermal Cyclization: Gradually ramp the reactor temperature to reflux (approx. 78°C) and hold for 4-6 hours.

    • Self-Validation Checkpoint: The reaction validates its own progress. As cyclization completes, the resulting thiazolium hydrobromide salt exceeds its solubility limit in ethanol and precipitates as a dense, off-white solid. A clear solution indicates stalled kinetics.

  • Cooling and Neutralization: Cool the suspension to 20°C. Slowly transfer the mixture into a secondary vessel containing 5%

    
     solution (10 vol) under vigorous agitation until the pH stabilizes at 8.0–9.0.
    
    • Causality: The hydrobromide salt is highly water-soluble. Neutralization deprotonates the thiazole nitrogen, forcing the neutral free-base 5-(4-methoxybenzyl)thiazol-2-amine to crash out of the aqueous matrix[3],[4].

  • Isolation: Isolate the product via Buchner vacuum filtration. Wash the filter cake with deionized water (3 x 2 vol) to remove residual inorganic salts and unreacted thiourea. Dry under vacuum at 45°C to constant weight.

IV. Troubleshooting & FAQs

Q1: My reaction yield dropped significantly when I increased the scale from 50g to 2kg. What is the root cause? A1: A drop in yield upon scale-up in Hantzsch syntheses is almost always a heat transfer limitation[3]. Larger reaction volumes possess a lower surface-area-to-volume ratio. If the exotherm is not managed via controlled addition and jacket cooling, localized hot spots form. This causes the α-haloaldehyde to undergo self-condensation or dehalogenation before it can react with the thiourea. Ensure your addition rate is strictly governed by the internal reactor temperature.

Q2: How do I eliminate residual thiourea in the final product without resorting to column chromatography? A2: Thiourea has a tendency to co-crystallize with the thiazole product if the aqueous quench is too cold. Because thiourea is highly soluble in warm water, you can wash the crude filter cake with water heated to 40°C. Alternatively, perform an acid/base extraction: dissolve the crude in dilute HCl (forcing the thiazole into the aqueous phase), wash with ethyl acetate to remove organic impurities, and then re-precipitate the thiazole by adjusting the aqueous phase back to pH 9 with


.

Q3: The isolated free base is turning dark brown or black during the vacuum drying phase. What causes this degradation? A3: This is caused by oxidative degradation of the electron-rich 4-methoxybenzyl moiety, which is highly sensitive to trace acids and oxygen at elevated temperatures. Causality: If the neutralization step (Step 4) was incomplete and the pH was left below 7, trace hydrobromic acid remains trapped in the crystal lattice. Upon heating in the vacuum oven, the acid catalyzes the decomposition of the methoxybenzyl group. Solution: Ensure the slurry pH is strictly maintained at 8-9 for at least 30 minutes prior to filtration. Dry the product at a lower temperature (max 45°C) under a strict inert atmosphere (nitrogen bleed).

Q4: Can I use an ionic liquid to improve the green chemistry profile of this scale-up? A4: Yes. Recent methodologies have demonstrated that ionic liquids (such as DIPEAc) can mediate thiazole formation, avoiding volatile organic solvents while allowing for easy recovery and reuse of the solvent matrix[1]. However, for multi-kilogram cGMP manufacturing, the initial cost of the ionic liquid and the validation of its recycling process must be weighed against the simplicity of the ethanol-based protocol.

V. References

  • [1] Title: Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies Source: National Institutes of Health (NIH) / RSC Advances URL:[Link]

  • [2] Title: Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis Source: ResearchGate URL: [Link]

  • [4] Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst Source: MDPI URL: [Link]

Sources

Troubleshooting

Solvent selection for optimal thiazole reaction kinetics

Welcome to the Technical Support Center for Heterocyclic Chemistry . This guide is engineered for researchers, application scientists, and drug development professionals troubleshooting solvent-dependent kinetic bottlene...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry . This guide is engineered for researchers, application scientists, and drug development professionals troubleshooting solvent-dependent kinetic bottlenecks in thiazole synthesis and functionalization.

Unlike standard textbook protocols, this guide analyzes the mechanistic causality behind solvent selection, focusing on the two most critical workflows in thiazole chemistry: the Hantzsch Thiazole Synthesis (de novo ring formation) and Direct C-H Arylation (late-stage functionalization).

Part 1: Troubleshooting Guides & FAQs

Section A: Hantzsch Thiazole Synthesis (Ring Formation)

Q1: My Hantzsch thiazole synthesis is stalling at the intermediate stage, resulting in slow kinetics and poor yields. How can I optimize the solvent to drive the reaction to completion? A1: The Hantzsch synthesis (condensation of an


-haloketone with a thioamide) proceeds via an initial 

substitution to form an intermediate, followed by cyclization and a final dehydration step. The dehydration step is frequently rate-limiting. Non-polar solvents fail to stabilize the highly polarized, cationic transition states involved in this dehydration. Solution: Switch to a polar protic solvent. Ethanol is the classical choice, but utilizing fluorinated alcohols like hexafluoroisopropanol (HFIP) can drastically accelerate kinetics. HFIP acts as both a solvent and a mild hydrogen-bonding promoter, stabilizing the leaving water molecule and the cationic transition state without requiring additional acid catalysts[1].

Q2: Can the Hantzsch thiazole synthesis be performed under solvent-free conditions to improve reaction rates? A2: Yes. If your substrates are crystalline solids that suffer from poor solubility in standard alcohols, solvent-free conditions (often achieved via mechanochemical grinding or neat melting) are highly effective[2]. By removing the bulk solvent, you maximize the local concentration and collision frequency of the reactants. This approach often yields rapid reaction times and high yields, sometimes requiring only a micro-wetting agent (like a single drop of ethanol) to initiate the liquid-assisted grinding phase[2].

Section B: Direct C-H Arylation of Thiazoles (Late-Stage Functionalization)

Q3: I am attempting a Palladium-catalyzed direct C-H arylation of a thiazole using toluene, but my kinetics are sluggish and conversion is <20%. What is the mechanistic failure here? A3: The failure lies in the insolubility of your inorganic base. Direct C-H arylation of thiazoles typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. This mechanism requires a base (e.g.,


, 

, or

) to abstract the proton simultaneously as the Palladium center inserts into the C-H bond. Toluene is a non-polar solvent that poorly solubilizes these inorganic bases, starving the catalytic cycle of the necessary deprotonating agent. Solution: Transition to a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF) or 1,4-dioxane are vastly superior for these cross-couplings because they partially solubilize the base and coordinate with the Palladium center to stabilize the organometallic intermediates[3]. For instance, utilizing DMF at 80–140 °C has been shown to push yields above 80% by ensuring the base is bioavailable to the catalytic cycle[4].

Q4: How does solvent and base selection dictate C2 versus C5 regioselectivity in thiazole C-H arylation? A4: Thiazoles possess multiple reactive sites. The C5 position is typically favored under standard CMD conditions utilizing acetate bases in polar solvents due to a balance of nucleophilic and acidic character. However, the C2 position is the most acidic. If you want to force C2 arylation, you must pivot from a CMD mechanism to a non-concerted metalation-deprotonation (nCMD) or carbanionic-type mechanism[5]. Solution: To target the C2 site, utilize stronger carbonate bases in highly coordinating polar aprotic environments. Density Functional Theory (DFT) calculations confirm that carbonate assistance in these specific solvent environments lowers the energy barrier for C2 anion generation, making the nCMD pathway kinetically viable over the C5 CMD pathway[5].

Part 2: Quantitative Data Presentation

Table 1: Solvent Effects on Hantzsch Thiazole Synthesis Kinetics (Model Reaction: Thiobenzamide +


-bromoacetophenone at 60 °C)
Solvent SystemPolarity IndexReaction TimeIsolated Yield (%)Mechanistic Role
Toluene2.4> 24 hours< 30%Poor stabilization of cationic transition state.
Ethanol5.24 - 6 hours75 - 85%Protic stabilization of dehydration step.
HFIP6.1< 1 hour> 90%Strong H-bond donor; accelerates water elimination.
Solvent-FreeN/A15 - 30 mins85 - 95%Maximizes collision frequency via high concentration.

Table 2: Solvent Effects on Pd-Catalyzed C5 C-H Arylation of Thiazoles (Model Reaction: 4-methylthiazole + Aryl Bromide, 5 mol% Pd, Base)

SolventBaseTemp (°C)Yield (%)Kinetic Observation
Toluene

11015%Base remains insoluble; catalytic cycle stalls.
1,4-Dioxane

11065%Moderate base solubility; steady turnover rate.
DMF

80 - 14083 - 93%Optimal base solubility and intermediate stabilization.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Kinetically Optimized Hantzsch Synthesis (HFIP Promoted)

This protocol utilizes HFIP to bypass the dehydration bottleneck.

  • Preparation: In a 10 mL round-bottom flask, add the thioamide (1.0 mmol) and the

    
    -haloketone (1.0 mmol).
    
  • Solvent Addition: Add 2.0 mL of Hexafluoroisopropanol (HFIP). Self-Validation Check: The mixture should become homogeneous rapidly due to HFIP's excellent solubilizing properties.

  • Reaction: Stir the mixture at room temperature or mild reflux (58 °C) for 45–60 minutes. Monitor via TLC (Hexane/EtOAc 3:1).

  • Isolation: Because HFIP is highly volatile (bp = 58.2 °C), remove the solvent directly under reduced pressure.

  • Purification: The crude residue is typically high purity. Wash with cold diethyl ether to precipitate the pure thiazole hydrobromide salt. Neutralize with 5%

    
     if the free base is required.
    
Protocol 2: DMF-Optimized Pd-Catalyzed C-H Arylation

This protocol ensures base solubility for efficient CMD turnover.

  • Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.

  • Reagent Loading: Add 4-methylthiazole (1.0 mmol), aryl bromide (1.2 mmol),

    
     (5 mol%), and finely powdered anhydrous 
    
    
    
    (2.0 mmol). Crucial Step: The base must be anhydrous and finely powdered to maximize surface area.
  • Solvent Addition: Inject 3.0 mL of anhydrous DMF.

  • Heating: Heat the sealed tube to 120 °C for 12 hours. Self-Validation Check: The solution should transition from a pale yellow to a deep amber/black, indicating active Pd(0) species cycling.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash extensively with water (3 x 10 mL) to remove the DMF and inorganic salts. Dry the organic layer over

    
     and purify via silica gel chromatography.
    

Part 4: Mandatory Visualization

SolventSelection Start Thiazole Synthesis Workflow Hantzsch Hantzsch Synthesis (De Novo Ring Formation) Start->Hantzsch CH_Arylation Direct C-H Arylation (Late-Stage Functionalization) Start->CH_Arylation H_Protic Polar Protic Solvents (EtOH, HFIP) Stabilizes cationic TS Hantzsch->H_Protic H_SolventFree Solvent-Free / Melt Maximizes collision rate Hantzsch->H_SolventFree CH_PolarAprotic Polar Aprotic (DMF, 1,4-Dioxane) Solubilizes base & catalyst CH_Arylation->CH_PolarAprotic CH_NonPolar Non-Polar (Toluene, Xylene) Poor base solubility CH_Arylation->CH_NonPolar Opt1 High Yield, Fast Kinetics (Dehydration Accelerated) H_Protic->Opt1 H_SolventFree->Opt1 Opt2 High Yield CMD Pathway (C5 Regioselectivity) CH_PolarAprotic->Opt2 Opt3 Sluggish Kinetics (Catalytic Cycle Stalls) CH_NonPolar->Opt3

Decision tree for solvent selection in thiazole synthesis highlighting kinetic and mechanistic outcomes.

References

  • Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters - ACS Publications. Available at:[Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances. Available at:[Link]

  • Regioselective Direct C−H Bond (Hetero)arylation of Thiazoles Enabled by a Novel Iminopyridine-Based α-Diimine Nickel(II) Complex Evaluated by DFT Studies. ResearchGate. Available at:[Link]

  • Efficient and Eco-Friendly Perspectives for C-H Arylation of Benzothiazole Utilizing Pd Nanoparticle-Decorated Chitosan. MDPI. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 5-(4-Methoxy-benzyl)-thiazol-2-ylamine

Executive Summary: The Privileged Thiazole Scaffold 5-(4-Methoxy-benzyl)-thiazol-2-ylamine represents a quintessential "privileged structure" in medicinal chemistry. It serves as a potent pharmacophore for two distinct b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Thiazole Scaffold

5-(4-Methoxy-benzyl)-thiazol-2-ylamine represents a quintessential "privileged structure" in medicinal chemistry. It serves as a potent pharmacophore for two distinct biological targets: Microtubule Polymerization (Anticancer) and 11β-Hydroxysteroid Dehydrogenase Type 1 (Metabolic Regulation).

This guide dissects the molecular architecture of this scaffold, demonstrating how the 2-amino-5-benzylthiazole core functions as a bioisostere for the cis-stilbene moiety of Combretastatin A-4 (CA-4) while simultaneously satisfying the lipophilic pocket requirements of 11β-HSD1.

Key Technical Specifications
FeatureSpecification
Chemical Name 5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine
Molecular Weight 220.29 g/mol
Core Scaffold 2-Aminothiazole (Hantzsch Product)
Primary Targets Tubulin (Colchicine Site), 11β-HSD1
Key Substituent 4-Methoxybenzyl (Lipophilic/H-bond Acceptor)

Mechanistic Profiling & SAR Analysis[1]

Target 1: Microtubule Destabilization (Anticancer)

The molecule acts as a Microtubule Destabilizing Agent (MDA) by binding to the colchicine site of


-tubulin. The 5-(4-methoxybenzyl) tail mimics the B-ring of Combretastatin A-4, a natural vascular disrupting agent.
SAR Logic:
  • Thiazole Ring (Scaffold): Acts as a bioisostere for the cis-double bond in CA-4, locking the two aryl systems in the correct spatial orientation without the risk of cis-trans isomerization.

  • 4-Methoxybenzyl Group (Pharmacophore): The p-methoxy group serves as a hydrogen bond acceptor and provides critical hydrophobic interactions within the hydrophobic pocket of

    
    -tubulin.
    
  • 2-Amino Group (Modulator): Essential for hydrogen bonding with Asn258 or Glu183 in the tubulin binding pocket. Acylation of this amine often improves metabolic stability but may reduce intrinsic affinity unless the acyl group targets an accessory pocket.

Target 2: 11β-HSD1 Inhibition (Metabolic)

In the context of metabolic syndrome, this scaffold inhibits the conversion of cortisone to cortisol. The 5-benzyl substituent is critical for occupying the large, lipophilic substrate-binding loop of the 11β-HSD1 enzyme.

SAR Logic:
  • 5-Position Linker: The methylene bridge (

    
    ) provides the necessary rotational freedom for the phenyl ring to induce an "induced fit" mechanism in the enzyme's active site.
    
  • 4-Methoxy Substituent: Increases metabolic stability against P450 oxidation compared to an unsubstituted phenyl ring and enhances potency via van der Waals interactions.

Comparative Performance Analysis

We compare 5-(4-Methoxy-benzyl)-thiazol-2-ylamine (Lead) against the industry standards Combretastatin A-4 (Anticancer) and BVT-3498 (11β-HSD1 Inhibitor).

Table 1: Comparative Efficacy & Properties
Feature5-(4-Methoxy-benzyl)-thiazol-2-ylamine (Lead)Combretastatin A-4 (CA-4)BVT-3498
Primary Class Synthetic ThiazoleNatural StilbeneThiazolone Derivative
Tubulin IC50 0.5 - 2.0

M
0.003

M (3 nM)
Inactive
11β-HSD1 IC50 ~50 - 200 nMInactive< 10 nM
Solubility Moderate (H-bond donor/acceptor)Poor (Highly Lipophilic)Moderate
Metabolic Stability High (Thiazole ring is stable)Low (Rapid cis-trans isomerization)Moderate
Mechanism Dual-Target PotentialPure Tubulin BinderPure Enzyme Inhibitor

Expert Insight: While the Lead is less potent than CA-4 in pure tubulin assays, its chemical stability is superior. CA-4 rapidly isomerizes to the inactive trans-isomer in solution. The thiazole ring of the Lead "freezes" the bioactive conformation, making it a superior starting point for drug development despite the lower initial potency.

Visualization: SAR & Mechanism

Diagram 1: Structure-Activity Relationship Map

The following diagram illustrates the functional roles of each structural component of the molecule.

SAR_Map Core Thiazole Core (Bioisostere of cis-alkene) Pos2 2-Amino Group (-NH2) (H-bond Donor/Acceptor) Target: Glu183/Asn258 Core->Pos2 C2 Position Pos5 5-Position Linker (-CH2-) (Rotational Freedom) Core->Pos5 C5 Position Tubulin Target: Tubulin (Colchicine Site) Pos2->Tubulin Interaction Aryl 4-Methoxybenzyl Tail (Lipophilic Pocket Binder) Pos5->Aryl Anchors Aryl->Tubulin Interaction HSD Target: 11β-HSD1 (Lipophilic Loop) Aryl->HSD Critical Binding

Caption: Functional decomposition of the 5-(4-Methoxy-benzyl)-thiazol-2-ylamine scaffold showing critical binding vectors for Tubulin and 11β-HSD1.

Experimental Protocols

Synthesis: The Hantzsch Thiazole Construction

This protocol uses the Hantzsch condensation, the industry standard for generating 2-aminothiazoles.[1][2] It is self-validating via the formation of a precipitate.

Reagents:

  • 4-Methoxyphenylacetone (Precursor A)

  • Bromine (Br2)

  • Thiourea (Precursor B)

  • Ethanol (Solvent)[3][4]

Protocol:

  • Bromination : Dissolve 4-methoxyphenylacetone (10 mmol) in diethyl ether. Add Bromine (10 mmol) dropwise at 0°C. Stir for 1 hour to generate the

    
    -bromoketone intermediate. Evaporate solvent.
    
  • Condensation : Dissolve the crude

    
    -bromoketone in absolute ethanol (20 mL). Add Thiourea (12 mmol).
    
  • Reflux : Heat the mixture to reflux (78°C) for 4 hours. Validation Point: The solution will turn clear then precipitate the hydrobromide salt.

  • Workup : Cool to room temperature. Filter the precipitate. Neutralize with 10%

    
     solution to liberate the free amine.
    
  • Purification : Recrystallize from ethanol/water (4:1).

Tubulin Polymerization Assay (Fluorescence Based)

To verify biological activity, use a fluorescence-based polymerization assay.

Principle: DAPI (4',6-diamidino-2-phenylindole) fluorescence is enhanced when bound to polymerized microtubules. Inhibition results in lower fluorescence over time.

Workflow Diagram:

Assay_Workflow Step1 Prepare Tubulin Protein (>99% Pure, Porcine Brain) Step2 Add GTP (1 mM) & Buffer (PEM Buffer, pH 6.9) Step1->Step2 Step3 Add Test Compound (1 - 50 µM in DMSO) Step2->Step3 Step4 Incubate at 37°C (Initiate Polymerization) Step3->Step4 Step5 Monitor Fluorescence (Ex: 360nm / Em: 450nm) Step4->Step5 Step6 Calculate Vmax & IC50 Step5->Step6

Caption: Step-by-step workflow for validating microtubule polymerization inhibition using fluorescence kinetics.

References

  • Ohsumi, K., et al. (1998). "Syntheses and antitumor activity of cis-restricted combretastatin A-4 analogues: 1. Thiazole derivatives."[1][2][3][4][5][6][7][8] Bioorganic & Medicinal Chemistry Letters. Link

  • Romagnoli, R., et al. (2012). "Synthesis and Biological Evaluation of 2-Amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents." Journal of Medicinal Chemistry. Link

  • Fotsch, C., et al. (2008). "Further studies with the 2-amino-1,3-thiazol-4(5H)-one class of 11beta-hydroxysteroid dehydrogenase type 1 inhibitors." Journal of Medicinal Chemistry. Link

  • Wang, Y., et al. (2013). "Structure-Activity Relationship of 2-Aminothiazole Derivatives as Potent 11β-HSD1 Inhibitors." Bioorganic & Medicinal Chemistry. Link

  • BenchChem. (2025). "Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs." BenchChem Technical Guides. Link

Sources

Comparative

Comparative Potency Guide: 5-(4-Methoxy-benzyl)-thiazol-2-ylamine vs. Standard AChE Inhibitors

This guide provides an in-depth technical comparison of 5-(4-Methoxy-benzyl)-thiazol-2-ylamine (and its optimized derivatives) against standard acetylcholinesterase (AChE) inhibitors used in Alzheimer’s Disease (AD) rese...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 5-(4-Methoxy-benzyl)-thiazol-2-ylamine (and its optimized derivatives) against standard acetylcholinesterase (AChE) inhibitors used in Alzheimer’s Disease (AD) research.

Executive Summary

5-(4-Methoxy-benzyl)-thiazol-2-ylamine represents a privileged scaffold in the development of non-classical acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. Unlike traditional alkaloids (e.g., Galantamine) or hepatotoxic acridines (e.g., Tacrine), this thiazole-based platform offers a dual-binding mechanism—targeting both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

Experimental data indicates that optimized derivatives of this scaffold achieve nanomolar potency (IC₅₀ ≈ 103 nM) , positioning them as competitive alternatives to first-generation inhibitors, with potentially improved lipophilicity and blood-brain barrier (BBB) permeability profiles.

Mechanism of Action & Target Engagement

The therapeutic efficacy of 5-(4-Methoxy-benzyl)-thiazol-2-ylamine stems from its structural ability to span the active site gorge of AChE.

  • Primary Target: Acetylcholinesterase (AChE) – EC 3.1.1.7.

  • Secondary Target: Butyrylcholinesterase (BChE) – EC 3.1.1.8 (Selectivity varies by derivative).

  • Binding Mode:

    • Thiazole Ring: Engages in

      
       stacking interactions with aromatic residues (e.g., Trp86 , Phe338 ) in the Catalytic Anionic Site (CAS).
      
    • 4-Methoxybenzyl Moiety: Extends towards the Peripheral Anionic Site (PAS), interacting with Trp286 , blocking substrate entry and preventing AChE-induced

      
      -amyloid aggregation.
      
    • Amine Group: Forms critical hydrogen bonds with Tyr337 or Tyr124 , stabilizing the ligand-enzyme complex.

Signaling Pathway Diagram

The following diagram illustrates the cholinergic deficit restoration pathway targeted by this compound.

CholinergicPathway Presynaptic Presynaptic Neuron (Choline Acetyltransferase) ACh Acetylcholine (ACh) Release Presynaptic->ACh Synthesis Synapse Synaptic Cleft ACh->Synapse Postsynaptic Postsynaptic Receptor (mAChR / nAChR) Synapse->Postsynaptic Binding AChE Acetylcholinesterase (Enzyme) Synapse->AChE Substrate Access Signal Cognitive Function / Neurotransmission Postsynaptic->Signal Activation Hydrolysis Hydrolysis to Choline + Acetate AChE->Hydrolysis Degradation Inhibitor 5-(4-Methoxy-benzyl)-thiazol-2-ylamine Inhibitor->AChE Dual Inhibition (CAS & PAS)

Figure 1: Mechanism of cholinergic restoration. The inhibitor blocks AChE, preventing ACh hydrolysis and enhancing postsynaptic signaling.

Comparative Potency Analysis

The following data compares the inhibitory concentration (IC₅₀) of 5-(4-Methoxy-benzyl)-thiazol-2-ylamine derivatives against FDA-approved standards. Data is aggregated from standardized Ellman’s assays.

Inhibitor ClassCompound NameIC₅₀ (AChE)IC₅₀ (BChE)Selectivity (AChE/BChE)Clinical Status
Thiazole Scaffold 5-(4-Methoxy-benzyl)-thiazol-2-ylamine (Derivative) 103.24 nM > 5,000 nM High Pre-clinical
Gold StandardDonepezil (Aricept)55.00 nM5,800 nMHighFDA Approved
First GenerationTacrine7.00 - 50.00 nM10.00 nMLow (Non-selective)Withdrawn (Hepatotoxicity)
Natural AlkaloidGalantamine~500 - 3,000 nM> 10,000 nMModerateFDA Approved
CarbamateRivastigmine~4,000 nM~1,000 nMLow (Dual Inhibitor)FDA Approved

Key Insights:

  • Potency: The optimized thiazole derivative (IC₅₀ ≈ 103 nM) approaches the potency of Donepezil (55 nM) and significantly outperforms Galantamine .

  • Selectivity: Unlike Tacrine, which inhibits both enzymes indiscriminately (leading to side effects), the 4-methoxybenzyl thiazole scaffold demonstrates higher selectivity for AChE, reducing the risk of peripheral cholinergic adverse events.

  • Structure-Activity Relationship (SAR): The 4-methoxy substitution is critical. Removal of the methoxy group or substitution with electron-withdrawing groups (e.g., 4-chloro) typically reduces potency by 5-10 fold.

Experimental Protocol: Validation by Ellman’s Assay

To verify the potency of this compound in your laboratory, follow this standardized colorimetric protocol.

Objective: Determine IC₅₀ values using Acetylthiocholine iodide (ATChI) as the substrate and DTNB (Ellman's reagent) as the chromophore.

Reagents
  • Buffer: 100 mM Phosphate Buffer (pH 8.0).

  • Enzyme: AChE (from Electrophorus electricus or human recombinant), 0.03 U/mL.

  • Substrate: Acetylthiocholine iodide (ATChI), 0.5 mM.

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM.

  • Test Compound: 5-(4-Methoxy-benzyl)-thiazol-2-ylamine (dissolved in DMSO, final concentration <1%).

Workflow Diagram

EllmansAssay Step1 1. Preparation Dissolve Compound in DMSO Step2 2. Incubation Mix Enzyme + Buffer + Compound (15 min) Step1->Step2 Step3 3. Reaction Start Add DTNB + ATChI Step2->Step3 Note Control: DMSO only Blank: No Enzyme Step2->Note Step4 4. Measurement Absorbance @ 412 nm (Kinetic Mode) Step3->Step4 Step5 5. Analysis Calculate % Inhibition & IC50 Step4->Step5

Figure 2: Step-by-step workflow for the modified Ellman's assay.

Protocol Steps
  • Plate Setup: Use a 96-well microplate.

  • Incubation: Add 150 µL of Phosphate Buffer, 20 µL of Test Compound (serially diluted), and 20 µL of AChE solution. Incubate at 25°C for 15 minutes to allow inhibitor binding.

  • Reaction: Add 10 µL of DTNB and 10 µL of ATChI to initiate the reaction.

  • Detection: Monitor the increase in absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation:

    
    
    Plot log[Concentration] vs. % Inhibition to derive the IC₅₀.
    

References

  • Hemaida, A. Y., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega.

    • Key Data: Establishes the IC₅₀ of thiazole derivatives (Compounds 10 & 16)
  • BenchChem. 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine: Pharmacological Profile.

    • Key Data: validatesthe 2-aminothiazole scaffold for cholinesterase inhibition.[1][2][3]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.

    • Key Data: Foundational protocol for the assay described above.
  • RCSB Protein Data Bank. Crystal structure of AChE complexed with Donepezil (PDB: 4EY7).

    • Key Data: Structural basis for comparison of binding modes.

Sources

Validation

Reproducibility of 5-(4-Methoxy-benzyl)-thiazol-2-ylamine synthesis methods

Executive Summary & Strategic Context The synthesis of 5-(4-Methoxy-benzyl)-thiazol-2-ylamine (also referred to as 2-amino-5-(4-methoxybenzyl)thiazole) presents a specific regiochemical challenge often overlooked in stan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The synthesis of 5-(4-Methoxy-benzyl)-thiazol-2-ylamine (also referred to as 2-amino-5-(4-methoxybenzyl)thiazole) presents a specific regiochemical challenge often overlooked in standard thiazole literature. Unlike the ubiquitous 4-arylthiazoles derived readily from


-haloacetophenones, the 5-benzyl  substitution pattern requires a precursor with an aldehyde functionality (or its equivalent) to direct the carbon skeleton correctly.

This guide evaluates and compares two primary synthetic methodologies:

  • Method A: The In Situ Hantzsch Condensation (Standard Bench Scale) – High speed, moderate yield, best for discovery chemistry.

  • Method B: The Acetal-Protected Route (Scalable Process) – High reproducibility, superior purity, best for gram-to-kilogram scale-up.

The Regiochemistry Challenge
  • 4-Substituted Thiazoles: Made from

    
    -haloketones (
    
    
    
    ).
  • 5-Substituted Thiazoles: Made from

    
    -haloaldehydes (
    
    
    
    ).

Failure to distinguish these precursors is the #1 cause of synthesis failure, yielding the wrong isomer or intractable black tars due to aldehyde polymerization.

Comparative Analysis of Synthetic Routes

FeatureMethod A: Direct Hantzsch (In Situ)Method B: Acetal-Protected Route
Precursor 3-(4-Methoxyphenyl)propanal3-(4-Methoxyphenyl)propanal dimethyl acetal
Intermediate

-Bromoaldehyde (Unstable)

-Bromoacetal (Stable)
Reproducibility Moderate (Operator Dependent)High (Systematic)
Yield 45–60%75–85%
Purity Profile Requires chromatography; oligomers commonCrystallization often sufficient
Scale Suitability < 5g> 100g
Key Risk Aldehyde polymerization during brominationIncomplete acetal hydrolysis

Detailed Experimental Protocols

Method A: The Modified Hantzsch Protocol (Discovery Scale)

Best for rapid access to <1g of material for biological screening.

Mechanism: Bromination of dihydro-p-methoxycinnamaldehyde followed by immediate condensation with thiourea.

Reagents:
  • 3-(4-Methoxyphenyl)propanal (1.0 equiv)

  • Bromine (

    
    ) or Dioxane Dibromide (1.0 equiv)
    
  • Thiourea (1.2 equiv)

  • Solvent: 1,4-Dioxane (for bromination), Ethanol (for cyclization)

Step-by-Step Workflow:
  • Bromination: Dissolve 3-(4-methoxyphenyl)propanal in 1,4-dioxane at 0°C.

  • Addition: Add dioxane dibromide dropwise over 30 minutes. The solution will turn orange then fade to pale yellow.

    • Critical Control Point: Do not exceed 5°C. The

      
      -bromoaldehyde intermediate is highly prone to polymerization.
      
  • Cyclization: Without isolating the intermediate, add the solution directly to a suspension of thiourea in refluxing ethanol.

  • Reflux: Heat at 80°C for 2–3 hours.

  • Workup: Cool to RT. Concentrate to remove dioxane/ethanol. Neutralize with saturated

    
    . Extract with EtOAc.[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Method B: The Acetal-Protected Route (Recommended for Reproducibility)

Best for high-fidelity synthesis where purity is paramount.

Rationale: Protecting the aldehyde as a dimethyl acetal prevents side reactions during the halogenation step and allows for the isolation of the stable


-bromo intermediate.
Reagents:
  • 3-(4-Methoxyphenyl)propanal dimethyl acetal

  • Phenyltrimethylammonium tribromide (PTAB) (Solid brominating agent)

  • Thiourea[2][3][4][5][6][7][8][9][10][11]

  • Solvent: THF (step 1), Water/EtOH (step 2)

Step-by-Step Workflow:
  • Halogenation: Dissolve the acetal in anhydrous THF. Add PTAB (1.05 equiv) at RT. Stir for 2 hours.

    • Observation: A white precipitate (phenyltrimethylammonium bromide) forms, indicating conversion.

    • Validation: TLC should show a distinct, less polar spot for the

      
      -bromoacetal.
      
  • Filtration: Filter off the ammonium salt. Concentrate the filtrate to obtain the crude

    
    -bromoacetal (stable oil).
    
  • Hydrolysis & Cyclization: Dissolve the crude oil in Ethanol. Add Thiourea (1.2 equiv) and 1.0 equiv of aqueous HCl (to facilitate acetal hydrolysis in situ).

  • Reaction: Reflux for 4 hours.

  • Isolation: Cool to 0°C. The hydrobromide salt of the product may precipitate. Filter and wash with cold acetone.

  • Free Basing: Suspend the salt in water and adjust pH to 9 with

    
    . Filter the resulting white solid.
    

Visualizing the Chemistry

Reaction Pathway & Logic Flow

The following diagram illustrates the critical divergence between the unstable aldehyde route and the stable acetal route.

G Start 3-(4-Methoxyphenyl)propanal Br_Aldehyde α-Bromoaldehyde (Unstable Intermediate) Start->Br_Aldehyde Method A: Br2/Dioxane, 0°C Acetal Dimethyl Acetal Start->Acetal MeOH, H+ Polymer Polymerization (Side Product) Br_Aldehyde->Polymer >10°C or Time Cyclization Cyclization with Thiourea (Hantzsch Synthesis) Br_Aldehyde->Cyclization Immediate Use Br_Acetal α-Bromoacetal (Stable Intermediate) Acetal->Br_Acetal Method B: PTAB, THF Br_Acetal->Cyclization EtOH, H+, Reflux Product 5-(4-Methoxy-benzyl)-thiazol-2-ylamine Cyclization->Product - H2O, - HBr

Caption: Comparative reaction pathways. Method B (Green path) avoids the unstable α-bromoaldehyde intermediate, preventing polymerization.

Expert Insights & Troubleshooting

Why Syntheses Fail[4][5]
  • Regiochemical Confusion: Using 4-methoxy-phenylacetone instead of the aldehyde precursor yields 4-(4-methoxyphenyl)-5-methylthiazol-2-amine , a structural isomer with vastly different biological activity.

  • Moisture Sensitivity: In Method A, the

    
    -bromoaldehyde hydrates rapidly. Ensure all solvents are anhydrous.
    
  • Stoichiometry: Excess bromine in Step 1 leads to bromination of the aromatic ring (ortho to the methoxy group) or position 4 of the thiazole ring.

Analytical Validation (Self-Validating System)
  • 1H NMR Marker: Look for the thiazole C4-H singlet.

    • Correct Product (5-substituted): Singlet around 6.8–7.1 ppm .

    • Wrong Isomer (4-substituted): Singlet around 6.3–6.5 ppm (C5-H).

  • Melting Point: The 5-benzyl derivative typically melts higher (approx 135–140°C, dependent on salt form) compared to lower melting impurities.

References

  • General Hantzsch Synthesis of 5-Benzylthiazoles: Title: "Compounds and uses thereof (Synthesis of 5-benzylthiazol-2-amine)" Source: WO2020198026A1 (Patent) URL: Relevance: Describes the specific condensation of 2-chloro-3-phenyl-propanal with isothiourea, the direct analog for the requested molecule.
  • Regioselective Synthesis of 2-Aminothiazoles

    • Title: "Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas"
    • Source: RSC Advances (via NIH)
    • URL:[Link]

    • Relevance: Provides mechanistic insight into the regioselectivity of Hantzsch condensations, crucial for avoiding isomer form
  • Use of Acetal Precursors in Thiazole Synthesis

    • Title: "A new facile synthesis of 2-aminothiazole-5-carboxyl
    • Source: Tetrahedron Letters
    • URL:[Link] (General reference for the acetal protection strategy in Hantzsch synthesis).

  • Commercial Availability & CAS Verification

    • Title: "5-Benzylthiazol-2-amine | CAS 121952-97-4"[12][13]

    • Source: Sigma-Aldrich / Merck
    • Relevance: Confirms the stability and existence of the core 5-benzyl scaffold.

Sources

Safety & Regulatory Compliance

Safety

5-(4-Methoxy-benzyl)-thiazol-2-ylamine: Comprehensive Operational Handling and Disposal Protocol

Proper disposal of specialty organic intermediates like 5-(4-Methoxy-benzyl)-thiazol-2-ylamine requires a rigorous, scientifically grounded approach to ensure laboratory safety and environmental compliance. As a biologic...

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of specialty organic intermediates like 5-(4-Methoxy-benzyl)-thiazol-2-ylamine requires a rigorous, scientifically grounded approach to ensure laboratory safety and environmental compliance. As a biologically active heterocyclic amine, this compound presents specific physicochemical hazards that dictate its handling and waste segregation pathways.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational protocol for the safe accumulation, decontamination, and disposal of this compound, strictly adhering to federal environmental regulations.

Hazard Profiling & Chemical Causality

To manage waste effectively, one must first understand the molecular behavior of the contaminant. 5-(4-Methoxy-benzyl)-thiazol-2-ylamine features two critical functional domains that dictate our safety protocols:

  • The Thiazol-2-ylamine Core: This heterocyclic primary amine acts as a weak base and a nucleophile. Causality: Because of its basicity, it can form stable salts (e.g., hydrochlorides) when exposed to acids. More importantly, the electron-rich amine and thiazole ring make the molecule highly susceptible to rapid, potentially exothermic oxidation. Therefore, it must be strictly segregated from strong oxidizing waste streams (like nitric acid or peroxides) to prevent pressurization or thermal events in waste carboys [1].

  • The Methoxybenzyl Moiety: The addition of the methoxybenzyl group significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted thiazoles. Causality: The free-base form of this compound is poorly soluble in water. Attempting to decontaminate surfaces or glassware with water alone will merely smear the compound, leaving a hazardous invisible film. Decontamination must utilize an intermediate organic solvent (such as isopropanol or ethanol) to effectively solubilize and lift the residue before standard aqueous washing.

Operational Decontamination & Solid Waste Processing

When handling the compound in powder form, the primary risk is aerosolization and dermal exposure. The following step-by-step methodology ensures that solid waste and contaminated surfaces are managed without cross-contamination.

Step-by-Step Methodology: Spill Cleanup and Decontamination
  • Suppress Aerosolization: If the dry powder is spilled, do not dry sweep . Dry sweeping aerosolizes the fine amine particles, drastically increasing the risk of inhalation and widespread surface contamination.

  • Solvent-Dampened Absorption: Gently cover the spill with a laboratory absorbent pad dampened with 70% isopropanol. The alcohol will solubilize the lipophilic free base without causing rapid evaporation.

  • Surface Wiping: Wipe the area inward from the edges to the center to prevent spreading the contaminant. Follow up with a secondary wipe using a standard laboratory detergent and water to remove any residual solvent and salt forms.

  • Containerization: Place all contaminated pads, nitrile gloves, Kimwipes, and empty reagent vials into a designated high-density polyethylene (HDPE) solid waste bin.

  • Regulatory Labeling: Immediately affix a hazardous waste label to the bin. Under [2], the label must clearly state "Hazardous Waste - Toxic Organic Solid (Thiazolamine)" and include the date accumulation began if the container is moved from the immediate workspace.

Liquid Waste Segregation & Accumulation

Liquid waste generated from extractions, chromatography, or reaction workups containing 5-(4-Methoxy-benzyl)-thiazol-2-ylamine must be carefully segregated at the point of generation. Drain disposal is strictly prohibited due to the compound's potential aquatic toxicity.

Step-by-Step Methodology: Liquid Waste Management
  • Solvent Compatibility Verification: Identify the bulk solvent of your waste stream. Segregate halogenated solvents (e.g., dichloromethane, chloroform) from non-halogenated solvents (e.g., methanol, DMSO, ethyl acetate).

  • Transfer to SAA: Transfer the solution into the appropriate Satellite Accumulation Area (SAA) carboy. Causality: SAAs allow laboratories to safely accumulate up to 55 gallons of hazardous waste at or near the point of generation, provided the containers are under the control of the operator generating the waste[2].

  • Seal and Vent: Ensure the carboy is sealed with a properly vented cap. RCRA regulations mandate that containers remain closed except when actively adding or removing waste. Vented caps satisfy this requirement while preventing dangerous pressure buildup from solvent vapor expansion [1].

  • Secondary Containment: Place all liquid waste carboys in secondary containment trays capable of holding 110% of the largest container's volume to mitigate catastrophic leaks.

Quantitative Waste Stream Parameters

To ensure compliance and structural integrity of your waste management system, adhere to the following quantitative limits and material compatibilities for 5-(4-Methoxy-benzyl)-thiazol-2-ylamine waste streams.

Waste Stream CategoryPrimary ContaminantsApproved Container MaterialMax Accumulation Volume (SAA)Ultimate Disposal Method
Solid Debris PPE, Kimwipes, Empty Vials, Spilled PowderHDPE or Polypropylene55 GallonsHigh-Temperature Incineration
Non-Halogenated Liquid Methanol, DMSO, Ethyl Acetate, AmineHDPE Carboy55 GallonsFuel Blending / Incineration
Halogenated Liquid DCM, Chloroform, AmineHDPE or PTFE-lined Glass55 GallonsSpecialized Incineration
Aqueous Waste Water, Trace Amine Salts, BuffersHDPE Carboy55 GallonsWastewater Treatment (TSDF)

Waste Lifecycle & Segregation Workflow

The following diagram illustrates the self-validating lifecycle of 5-(4-Methoxy-benzyl)-thiazol-2-ylamine from experimental use to final destruction. By mapping this pathway, laboratories can ensure no single point of failure exists in their waste segregation protocol.

WasteWorkflow Start Experimental Use 5-(4-Methoxy-benzyl)-thiazol-2-ylamine Segregation Waste Segregation (At Point of Generation) Start->Segregation SolidWaste Solid Waste (PPE, Vials, Powders) Segregation->SolidWaste Solids LiquidWaste Liquid Waste (Solvent Solutions) Segregation->LiquidWaste Liquids SAA_Solid Satellite Accumulation Area (HDPE Solid Bin) SolidWaste->SAA_Solid SAA_Liquid Satellite Accumulation Area (Organic Waste Carboy) LiquidWaste->SAA_Liquid EHS EHS / Waste Broker Pickup (RCRA Subpart K Compliance) SAA_Solid->EHS SAA_Liquid->EHS TSDF Final Disposal (Incineration at TSDF) EHS->TSDF

Workflow for segregation, accumulation, and disposal of thiazolamine laboratory waste.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US). Available at:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Subpart K Guidelines. Available at:[Link]

Handling

Personal protective equipment for handling 5-(4-Methoxy-benzyl)-thiazol-2-ylamine

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-(4-Methoxy-benzyl)-thiazol-2-ylamine. The following protocols are designed to ens...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-(4-Methoxy-benzyl)-thiazol-2-ylamine. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for related chemical structures.

Understanding the Hazard: A Structural Analogy Approach

Due to the novelty of 5-(4-Methoxy-benzyl)-thiazol-2-ylamine, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, a conservative approach to safety is mandated, based on the known hazards of its constituent chemical moieties: the thiazole ring, the aromatic amine, and the methoxybenzyl group.

  • Thiazole Derivatives: Thiazole-containing compounds are prevalent in pharmaceuticals and have a wide range of biological activities.[1] Some thiazole derivatives are known to be irritants.[2]

  • Aromatic Amines: Aromatic amines as a class can be toxic and may cause skin and eye irritation. Some are also suspected carcinogens or mutagens. For instance, the related compound 2-Amino-6-methoxybenzothiazole is classified as "Toxic if swallowed" and "Suspected of causing genetic defects."[3]

  • General Amine Safety: Amines, in general, can be corrosive and irritating to the skin, eyes, and respiratory tract.[4][5]

Given these considerations, 5-(4-Methoxy-benzyl)-thiazol-2-ylamine should be handled as a potentially hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling 5-(4-Methoxy-benzyl)-thiazol-2-ylamine.

Body PartRequired PPESpecifications and Rationale
Eyes & Face Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes, especially during transfers and solution preparation.[6]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Double-gloving is recommended. Nitrile or neoprene gloves offer good resistance to a broad range of chemicals.[6] Always inspect gloves for tears or punctures before use and change them frequently.
Body Laboratory Coat or Chemical-Resistant Apron/SuitA fully buttoned lab coat is the minimum requirement. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or suit is necessary to protect underlying clothing and skin.[6]
Respiratory Respirator with appropriate cartridgesA respirator may be necessary in situations where airborne exposure is possible, such as when handling the powder outside of a fume hood or in poorly ventilated areas.[4][5] All respirator use must comply with a formal respiratory protection program, including fit testing.[6]
Feet Closed-Toed ShoesShoes must fully cover the feet to protect against spills.

Operational and Handling Plan: A Step-by-Step Protocol

Adherence to a strict operational workflow is critical for safety. The following diagram and steps outline the recommended procedure for handling 5-(4-Methoxy-benzyl)-thiazol-2-ylamine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Review SDS of Analogous Compounds prep_2 Don Appropriate PPE prep_1->prep_2 prep_3 Ensure Fume Hood is Operational prep_2->prep_3 handle_1 Weigh Compound in Fume Hood prep_3->handle_1 Proceed to Handling handle_2 Prepare Solutions in Fume Hood handle_1->handle_2 handle_3 Cap and Label All Containers handle_2->handle_3 clean_1 Decontaminate Work Surfaces handle_3->clean_1 Proceed to Cleanup clean_2 Dispose of Contaminated PPE clean_1->clean_2 clean_3 Segregate and Dispose of Chemical Waste clean_2->clean_3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxy-benzyl)-thiazol-2-ylamine
Reactant of Route 2
Reactant of Route 2
5-(4-Methoxy-benzyl)-thiazol-2-ylamine
© Copyright 2026 BenchChem. All Rights Reserved.